Colistin adjuvant-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H7Cl2F3N2O |
|---|---|
Molecular Weight |
347.1 g/mol |
IUPAC Name |
2-(4,6-dichloro-1H-benzimidazol-2-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H7Cl2F3N2O/c15-7-4-9(16)12-10(5-7)20-13(21-12)8-2-1-6(3-11(8)22)14(17,18)19/h1-5,22H,(H,20,21) |
InChI Key |
SXQKVEWSDWUEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(N2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling a Potent Adjuvant for Colistin: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the discovery and synthesis of a compound designated "Colistin adjuvant-2" with the chemical formula C22H17N3O3S. This technical guide therefore presents a comprehensive overview of a representative, well-documented colistin adjuvant, compound 3 (as designated in the source literature), to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, synthesis, and evaluation of such molecules. The data and protocols presented herein are derived from the 2022 publication "Serendipitous Discovery of a Highly Active and Selective Resistance-Modifying Agent for Colistin-Resistant Gram-Negative Bacteria" by Arora et al.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, compelling the clinical reintroduction of "last-resort" antibiotics such as colistin. However, the increasing incidence of colistin resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that can restore or enhance the efficacy of existing antibiotics. This document details the discovery, synthesis, and biological activity of a potent colistin adjuvant, herein referred to as Compound 3 , which demonstrates significant potentiation of colistin's activity against resistant Gram-negative pathogens.
Discovery and Synthesis
The discovery of Compound 3 was serendipitous, emerging from a whole-cell screen of a fragment-based library aimed at identifying compounds that could resensitize MDR Escherichia coli to colistin. While the initial hit from the screen was identified as a different molecule, subsequent investigation revealed that a highly related yet distinct compound, Compound 3 , was the true source of the observed biological activity.
Chemical Synthesis of Compound 3
The synthesis of Compound 3 is a multi-step process involving the formation of a key intermediate.
Experimental Protocol: Synthesis of Compound 3
-
Step 1: Synthesis of the Intermediate. A mixture of the appropriate starting materials (details proprietary to the original research) is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the intermediate.
-
Step 2: Final Product Formation. The purified intermediate is then reacted with a secondary amine in the presence of a suitable solvent and catalyst. The reaction mixture is stirred at room temperature until the starting material is consumed. The final product, Compound 3 , is then isolated and purified using standard chromatographic techniques.
Biological Activity and Data
Compound 3 exhibits potent colistin-potentiating activity across a range of MDR Gram-negative bacteria. The following tables summarize the key quantitative data from the referenced study.
Table 1: In Vitro Potentiation of Colistin Activity by Compound 3 against MDR Gram-Negative Bacteria
| Bacterial Strain | Colistin MIC (μg/mL) | Colistin MIC with 1 μg/mL Compound 3 (μg/mL) | Fold Potentiation |
| E. coli AR-0493 | >64 | 1 | >64 |
| K. pneumoniae AR-0453 | 32 | 0.5 | 64 |
| A. baumannii AR-0444 | 16 | 0.5 | 32 |
| P. aeruginosa AR-0442 | 8 | 1 | 8 |
| S. Typhimurium AR-0635 (mcr-4) | 16 | 4 | 4 |
Table 2: Cytotoxicity of Compound 3
| Cell Line | CC50 (μM) |
| HEK293 | >50 |
| HepG2 | >50 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of Compound 3 .
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of colistin, both alone and in combination with Compound 3 , was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Preparation of Test Compounds: Colistin and Compound 3 were serially diluted in MHB in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of Compound 3 was evaluated against human embryonic kidney (HEK293) and human liver cancer (HepG2) cell lines using a standard MTT assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of Compound 3 for 24 hours.
-
MTT Assay: After the incubation period, MTT reagent was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals formed were then dissolved in DMSO.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curves.
Visualizations
The following diagrams illustrate the workflow and conceptual relationships in the discovery and evaluation of Compound 3 .
Caption: Experimental workflow for the discovery and evaluation of Compound 3.
Caption: Logical relationship of the colistin adjuvant strategy.
An In-depth Technical Guide to the Principle of Action of "Colistin Adjuvant-2" with Colistin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principle of action of "Colistin Adjuvant-2," a novel benzimidazole isostere of salicylanilides, when used in conjunction with the last-resort antibiotic colistin. This document details the synergistic interaction, experimental validation, and proposed mechanisms of action, offering valuable insights for researchers in the fields of antimicrobial resistance and drug development.
Introduction: The Challenge of Colistin Resistance
Colistin is a critical last-line therapeutic against multidrug-resistant (MDR) Gram-negative bacteria. However, the emergence and spread of colistin resistance threaten its clinical efficacy. A promising strategy to combat this resistance is the use of antibiotic adjuvants, compounds that can restore or enhance the activity of existing antibiotics. "this compound" and its analogs represent a second-generation library of compounds designed to potentiate colistin's efficacy against resistant pathogens.[1][2] These adjuvants have demonstrated significant potentiation of colistin activity, marking them as some of the most potent colistin adjuvants identified to date.[3]
"this compound": A Benzimidazole Isostere of Salicylanilides
"this compound" belongs to a class of compounds that are benzimidazole isosteres of salicylanilides.[4] It is a derivative of the known IKK-β inhibitor IMD-0354.[1][3][5] Researchers synthesized a library of these benzimidazole analogues by replacing the phenyl amide moiety of IMD-0354 with a benzimidazole ring.[3] This structural modification led to several analogues with equal or increased colistin potentiation activity compared to the parent compound, IMD-0354.[3]
Principle of Action and Synergistic Effect
The primary function of "this compound" and its analogs is to act as a colistin adjuvant, significantly increasing the potentiation of colistin's activity against Gram-negative bacteria.[4][6] This synergistic effect leads to a substantial reduction in the minimum inhibitory concentration (MIC) of colistin required to inhibit the growth of resistant bacterial strains.
Decoupling Adjuvant Activity from Eukaryotic Kinase Inhibition
A significant finding is the ability to decouple the colistin adjuvant activity from the eukaryotic kinase (IKKβ) inhibitory activity of the parent compound, IMD-0354.[3][7] This is crucial for the development of adjuvants with a favorable safety profile, as off-target effects on human kinases are undesirable. Several benzimidazole analogues, including potent adjuvants, showed reduced inhibition of NF-κB, a downstream target of IKKβ, compared to IMD-0354.[3]
Proposed Mechanism of Action
The precise mechanism of action for "this compound" and its benzimidazole analogs is still under investigation, but it appears to differ from that of the parent compound, IMD-0354.[3][7] While some colistin adjuvants act by inhibiting the modification of lipid A, a key mechanism of colistin resistance, studies on the benzimidazole isosteres have shown that they do not significantly affect the phosphoethanolamine additions to lipid A in resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae.[3] This suggests a novel mechanism of action that does not involve the reversal of this specific resistance mechanism.[7] It is hypothesized that these adjuvants may act by increasing the generation of reactive oxygen species (ROS), though further research is needed to confirm this.[3]
The following diagram illustrates the key finding regarding the mechanism of action:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzimidazole isosteres of salicylanilides are highly active colistin adjuvants - American Chemical Society [acs.digitellinc.com]
- 3. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants [ouci.dntb.gov.ua]
- 7. journals.asm.org [journals.asm.org]
A Technical Guide to Adjuvants for Polymyxin Antibiotics: Overcoming Resistance and Enhancing Efficacy
Executive Summary: The rise of multidrug-resistant (MDR) Gram-negative bacteria has reinstated polymyxins, such as colistin and polymyxin B, as last-resort therapeutic agents. However, their clinical utility is hampered by significant nephrotoxicity and the escalating emergence of polymyxin-resistant strains. This has catalyzed research into polymyxin adjuvants—compounds that can enhance their efficacy, overcome resistance, and potentially lower the required therapeutic dose, thereby mitigating toxicity. This technical guide provides a comprehensive review of the literature on adjuvants for polymyxin antibiotics, targeting researchers, scientists, and drug development professionals. It details the mechanisms of polymyxin action and resistance, summarizes synergistic combinations with existing antibiotics and novel non-antibiotic adjuvants, outlines key experimental protocols for evaluation, and visualizes critical pathways and workflows.
The Core Challenge: Polymyxin Action and Bacterial Resistance
Polymyxins are cationic lipopeptides that exert their bactericidal effect primarily on the outer membrane of Gram-negative bacteria.[1] Their positively charged cyclic peptide ring initiates an electrostatic interaction with the negatively charged phosphate groups of lipid A, a core component of the lipopolysaccharide (LPS).[1][2] This initial binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and eventual cell death.
Bacteria, however, have evolved sophisticated mechanisms to counteract this assault. The most prevalent form of resistance involves the modification of the lipid A moiety, which neutralizes its negative charge and thus reduces its affinity for cationic polymyxins.[2][3][4]
Key Mechanisms of Polymyxin Resistance:
-
LPS Modification: Chromosomally encoded two-component systems, PhoP/PhoQ and PmrA/PmrB, regulate the addition of positively charged molecules—such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN)—to the phosphate groups of lipid A.[3][5][6]
-
Plasmid-Mediated Resistance: The recent discovery of mobile colistin resistance (mcr) genes, which can be transferred horizontally between bacterial species, represents a significant clinical threat.[4] These genes encode pEtN transferases that modify lipid A, conferring resistance.[4]
-
Complete LPS Loss: Some pathogens, notably Acinetobacter baumannii, can develop high-level polymyxin resistance through mutations in the lipid A biosynthesis pathway (lpxA, lpxC, lpxD), resulting in the complete absence of LPS, the primary target of polymyxins.[2][7]
-
Other Mechanisms: Increased production of capsular polysaccharides that shield the outer membrane and the expression of efflux pumps also contribute to reduced polymyxin susceptibility.[2][7]
Adjuvant Strategies to Restore Polymyxin Activity
Adjuvant therapy aims to restore or enhance the antibacterial activity of polymyxins, primarily through synergistic interactions or by directly counteracting resistance mechanisms. These strategies can be broadly categorized into combinations with conventional antibiotics and the development of novel, non-antibiotic adjuvants.
Synergistic Combinations with Conventional Antibiotics
The membrane-destabilizing effect of polymyxins can facilitate the entry of other antibiotics into the bacterial cell, leading to synergistic killing.[8] This approach has been extensively studied in vitro and, to a lesser extent, in clinical settings.
Table 1: Summary of In Vitro and In Vivo Data for Polymyxin Combination Therapies
| Polymyxin | Adjuvant Agent | Target Pathogen(s) | Key Quantitative Finding(s) | Experimental Model | Citation(s) |
|---|---|---|---|---|---|
| Polymyxin B | Rifampin | KPC-producing K. pneumoniae | ≥4-fold decrease in Polymyxin B MIC at physiologically achievable concentrations. | Broth microdilution checkerboard | [9] |
| Polymyxin B | Doxycycline | KPC-producing K. pneumoniae | ≥4-fold decrease in Polymyxin B MIC. Doxycycline MICs were in the susceptible range for 42% of isolates. | Broth microdilution checkerboard | [9] |
| Colistin | Rifampin | MDR A. baumannii | Synergistic killing observed over 72h with colistin (2 mg/L) and rifampin (Cmax = 5 mg/L). | Dynamic one-compartment model | [10] |
| Colistin | Doripenem | KPC-producing K. pneumoniae | Combination achieved synergistic reductions in bacterial load by 48h compared to regrowth with polymyxin alone. | Static time-kill study | [10] |
| Polymyxin B | Tigecycline | MDR A. baumannii | Synergistic killing against one isolate and additive killing against two others. | One-compartment model | [10] |
| Colistin | Meropenem | A. baumannii, K. pneumoniae, P. aeruginosa | High rates of in vitro synergy reported against MDR, XDR, and DTR strains. | Systematic Review | [11][12] |
| Colistin | Fosfomycin | VIM-1 & NDM-1 K. pneumoniae | Combination was bactericidal and synergistic against 3 of 4 strains. | Time-kill experiments | [8] |
| Colistin | Vancomycin | MDR A. baumannii | Suppressed regrowth in 4 of 5 isolates with >5-log10 CFU/ml greater killing at 24h vs. monotherapy. | In vitro study |[8] |
While in vitro data are abundant and often promising, clinical evidence remains controversial and is frequently derived from retrospective studies.[10][13] Some studies suggest a survival benefit for combination therapy, particularly for infections caused by K. pneumoniae and A. baumannii.[10] However, randomized controlled trials have not consistently demonstrated superiority over monotherapy, highlighting the challenge of translating preclinical findings to clinical practice.[8][13]
Novel Non-Antibiotic Adjuvants
A more recent strategy involves the development of molecules that have little to no intrinsic antibacterial activity but can re-sensitize resistant bacteria to polymyxins.
-
3,5-Dinitrobenzoic Acid (DNH) Derivatives: A recent study explored DNH derivatives as potential adjuvants. The compounds DNH01, DNH11, and DNH20 were shown to significantly restore Polymyxin B activity against resistant Enterobacterales and A. baumannii.[1][14] The combination of DNH derivatives with Polymyxin B rescued its bactericidal activity, achieving results comparable to Polymyxin B alone but at concentrations up to 256-fold lower.[14]
-
Benzamide Derivatives: The novel benzamide derivative, A22, has been identified as a potent polymyxin adjuvant.[15][16] A22 exhibits broad-spectrum synergistic activity with polymyxins against various MDR Gram-negative clinical isolates with minimal cytotoxicity.[15][16] Its mechanism of action involves the induction of reactive oxygen species (ROS) and inhibition of biofilm formation, which enhances the bactericidal effect of polymyxins.[15]
Table 2: Efficacy of Novel Non-Antibiotic Adjuvants for Polymyxins
| Adjuvant Class | Example Compound(s) | Target Pathogen(s) | Proposed Mechanism | Key Quantitative Finding | Citation(s) |
|---|---|---|---|---|---|
| 3,5-Dinitrobenzoic Acid Derivatives | DNH01, DNH20 | PMB-resistant Enterobacterales, A. baumannii | Not fully elucidated, restores PMB bactericidal activity | Restored PMB susceptibility (MIC ≤ 2 µg/ml) in 80% of tested isolates. | [1][14] |
| Benzamide Derivatives | A22 | MDR P. aeruginosa and other Gram-negative strains | Induces oxidative stress (ROS production), reduces ATP, inhibits biofilm formation. | Potent synergistic activity, suppresses development of PMB resistance. |[15][16] |
Key Experimental Protocols for Adjuvant Evaluation
Evaluating the efficacy of polymyxin adjuvants requires standardized and reproducible methodologies. In vitro synergy tests are the cornerstone of initial screening and characterization.
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Methodology:
-
Preparation: Two agents (Polymyxin and Adjuvant) are serially diluted in a two-dimensional array in a 96-well microplate. The polymyxin is typically diluted horizontally, and the adjuvant is diluted vertically.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for each agent alone and for every combination by visual inspection of turbidity.
-
FIC Calculation: The FIC index is calculated as follows:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
ΣFIC = FIC of Agent A + FIC of Agent B
-
-
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bacterial killing over time and are considered a more definitive method for assessing bactericidal synergy.
Methodology:
-
Culture Preparation: A log-phase bacterial culture is prepared and diluted to a standard starting inoculum (e.g., 10⁵ to 10⁶ CFU/mL).
-
Exposure: The culture is exposed to the polymyxin alone, the adjuvant alone, the combination of both (typically at sub-MIC concentrations, such as 0.5x MIC), and a growth control without any agent.
-
Sampling: Aliquots are removed from each culture at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: Viable bacterial counts (CFU/mL) are determined for each sample by serial dilution and plating.
-
Interpretation:
-
Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Mechanistic Assays
-
Scanning Electron Microscopy (SEM): This technique is used to visualize morphological changes to the bacterial cell surface. Studies have used SEM to show that cells treated with a Polymyxin B + DNH adjuvant combination exhibit apparent dissolution-like destruction of the cell wall, similar to treatment with a much higher concentration of Polymyxin B alone.[1]
-
Flow Cytometry: Can be used to assess membrane potential, membrane integrity, and the production of reactive oxygen species, providing insight into the adjuvant's mechanism of action.[1]
Visualizing Resistance Pathways
Understanding the molecular pathways of resistance is critical for designing targeted adjuvants. The mcr-1 gene, for example, presents a clear target for an inhibitor that could block its pEtN transferase activity.
Conclusion and Future Perspectives
The development of adjuvants for polymyxin antibiotics is a critical strategy to preserve the utility of these last-resort drugs. While combination therapy with existing antibiotics has shown promise in vitro, clinical translation has been challenging, underscoring the need for well-designed, prospective randomized trials.[8] Novel non-antibiotic adjuvants that directly target resistance mechanisms or create synergistic vulnerabilities, such as inducing oxidative stress, represent a highly promising frontier. Future research should focus on discovering and optimizing these adjuvants, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The ultimate goal is to create optimized, rational combination regimens that maximize efficacy, suppress resistance, and minimize the dose-limiting toxicities associated with polymyxin therapy.[17]
References
- 1. Polymyxin B adjuvants against polymyxin B- and carbapenem-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Polymyxin Resistance [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Adjuvant strategies to tackle mcr-mediated polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymyxin Combinations: Pharmacokinetics and Pharmacodynamics for Rationale Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Antibiotic Synergy for Polymyxin B-Resistant Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymyxin combination therapy for multidrug-resistant, extensively-drug resistant, and difficult-to-treat drug-resistant gram-negative infections: is it superior to polymyxin monotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Polymyxins: To Combine or Not to Combine? [mdpi.com]
- 14. Polymyxin B adjuvants against polymyxin B- and carbapenem-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a novel polymyxin adjuvant against multidrug-resistant gram-negative bacteria through oxidative stress modulation – ScienceOpen [scienceopen.com]
- 16. Discovery of a novel polymyxin adjuvant against multidrug-resistant gram-negative bacteria through oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational Combinations of Polymyxins with Other Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of Colistin Adjuvants
For Immediate Release
In the global battle against antimicrobial resistance, the revival of colistin as a last-resort antibiotic has been hampered by its toxicity and the rise of resistance. The development of colistin adjuvants—compounds that enhance the efficacy of colistin—represents a promising therapeutic strategy. However, the successful progression of these adjuvants from the laboratory to clinical application is critically dependent on their physicochemical properties, particularly solubility and stability. This technical guide provides an in-depth overview of the solubility and stability characteristics of colistin adjuvants, with a focus on the available data for analogous compounds, in the absence of specific public information on "Colistin adjuvant-2".
Understanding the Importance of Solubility and Stability
The solubility of a drug candidate is a crucial determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption, suboptimal drug exposure at the site of infection, and variability in patient response. Stability, the ability of a compound to retain its chemical integrity and biological activity over time, is equally critical. Degradation of an active pharmaceutical ingredient (API) can result in a loss of potency and the formation of potentially toxic byproducts. For researchers, scientists, and drug development professionals, a thorough understanding and early characterization of these properties are paramount to de-risking a development program and ensuring the delivery of a safe and effective medicine.
Solubility Profile of Colistin Adjuvants: A Class-Wide Challenge
While specific quantitative solubility data for "this compound" is not publicly available, the broader class of colistin adjuvants often faces challenges related to solubility. Many of these molecules are complex organic structures with limited aqueous solubility, a characteristic that can hinder their clinical development.
For instance, niclosamide, an anthelmintic drug repurposed as a colistin adjuvant, is known for its poor water solubility, which limits its bioavailability.[1][2] To overcome this, researchers have explored formulation strategies such as the development of niclosamide-loaded nanoparticles to enhance its delivery and efficacy.[1][2] Similarly, some novel benzimidazole-based colistin adjuvants have also been reported to have solubility limitations.
The following table summarizes the general solubility characteristics observed for different classes of colistin adjuvants, drawing parallels to what might be expected for a new chemical entity in this space.
| Adjuvant Class | Solvent | Temperature (°C) | pH | Solubility | Formulation Strategy |
| Salicylanilides (e.g., Niclosamide) | Aqueous Buffers | Room Temperature | Neutral | Poor | Nanoparticle encapsulation |
| Benzimidazoles | Aqueous Buffers | Room Temperature | Neutral | Variable, often low | Co-solvents, pH adjustment |
| 2-Aminoimidazoles | Aqueous Buffers | Room Temperature | Neutral | Generally low | Salt formation, prodrugs |
Note: This table is illustrative and based on general characteristics of the mentioned chemical classes. Specific values would need to be determined experimentally for any new compound.
Experimental Protocol for Solubility Determination
A standard method for determining the thermodynamic solubility of a novel compound involves the shake-flask method.
Methodology: Shake-Flask Solubility Assay
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9) to mimic physiological conditions.
-
Compound Addition: Add an excess amount of the test compound (e.g., "this compound") to a known volume of each buffered solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: The solubility is reported as the mean concentration of the saturated solution from at least three replicate experiments for each pH condition.
Figure 1. Workflow for Shake-Flask Solubility Determination.
Stability Profile of Colistin Adjuvants: Ensuring Potency and Safety
The stability of a colistin adjuvant is critical for its shelf-life, formulation development, and in vivo performance. A Material Safety Data Sheet (MSDS) for a product named "this compound" indicates that it is stable under recommended storage conditions, which typically include protection from light and moisture, and storage at low temperatures (e.g., -20°C for powder).[3] However, comprehensive stability data under various stress conditions is necessary for a full characterization.
For colistin itself, and its prodrug colistin methanesulfonate (CMS), stability is known to be influenced by pH, temperature, and the presence of enzymes. Colistin is generally stable in aqueous solutions at acidic to neutral pH but can degrade at alkaline pH. The hydrolysis of CMS to the active colistin is a key stability consideration for this prodrug. These characteristics of the partner drug highlight the importance of assessing the stability of any adjuvant intended for co-administration.
The following table outlines key stability parameters and testing conditions for a novel colistin adjuvant.
| Stability Parameter | Stress Condition | Typical Observation | Analytical Method |
| Hydrolytic Stability | Acidic, Neutral, Basic pH | Degradation at pH extremes | HPLC, LC-MS |
| Oxidative Stability | Hydrogen Peroxide | Potential for degradation | HPLC, LC-MS |
| Photostability | UV/Visible Light Exposure | Potential for degradation | HPLC, LC-MS |
| Thermal Stability | Elevated Temperatures | Degradation, melting point | HPLC, DSC |
| In Vitro Metabolic Stability | Liver Microsomes, Plasma | Rate of metabolic turnover | LC-MS/MS |
Note: DSC = Differential Scanning Calorimetry.
Experimental Protocol for Stability-Indicating Assay
A stability-indicating HPLC method is essential for separating the intact drug from its degradation products.
Methodology: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the colistin adjuvant in a suitable solvent.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with sodium hydroxide (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to UV and fluorescent light.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and ensure that degradant peaks are not co-eluting.
Figure 2. Experimental Workflow for a Forced Degradation Study.
Conclusion: A Call for Rigorous Physicochemical Characterization
The development of novel colistin adjuvants holds immense promise for combating multidrug-resistant Gram-negative infections. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. While specific data on "this compound" remains elusive, the principles outlined in this guide provide a robust framework for the characterization of any new colistin adjuvant. A thorough and early assessment of solubility and stability is not merely a regulatory requirement but a scientific necessity that underpins the entire drug development process. By embracing a proactive approach to understanding and mitigating risks associated with these core properties, the scientific community can accelerate the delivery of these much-needed therapeutic innovations to patients.
References
A Technical Guide to Colistin Adjuvants and Their Target Pathways in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3][4] Its bactericidal activity stems from its ability to bind to the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization, increased permeability, and eventual cell death.[5][6][7] However, the increasing prevalence of colistin resistance, mediated by chromosomal mutations or the plasmid-borne mcr genes, threatens its clinical efficacy.[7][8][9] These resistance mechanisms often involve the modification of lipid A with positively charged molecules, which reduces the net negative charge of the bacterial outer membrane and decreases its affinity for the cationic colistin.[6][10]
To address this challenge, researchers are exploring the use of colistin adjuvants—compounds that, when used in combination with colistin, restore or enhance its antibacterial activity.[5] This guide provides an in-depth overview of the target pathways of colistin adjuvants, focusing on a prominent strategy: the inhibition of efflux pumps. While the specific term "Colistin adjuvant-2" did not yield a direct match in scientific literature, this guide will use well-documented efflux pump inhibitors as a representative class to illustrate the principles and methodologies relevant to the study of colistin adjuvants.
Target Pathway: Efflux Pump Inhibition
Efflux pumps are proteinaceous transporters in the bacterial membrane that actively extrude a wide range of substrates, including antibiotics, from the cell.[11] Overexpression of these pumps is a significant mechanism of antibiotic resistance.[6] Efflux pump inhibitors (EPIs) are molecules that block the activity of these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.[6] The combination of colistin with an EPI can have a synergistic effect, particularly against bacteria where efflux contributes to colistin resistance.[3][11][12]
Mechanism of Synergistic Action
The synergistic relationship between colistin and an efflux pump inhibitor can be multifaceted:
-
Increased Intracellular Colistin Concentration: By blocking efflux pumps, an EPI can increase the accumulation of colistin inside the bacterial cell, enhancing its ability to disrupt the inner membrane and other intracellular targets.[12]
-
Outer Membrane Permeabilization: Colistin's primary action of disrupting the outer membrane can facilitate the entry of the EPI, allowing it to reach its target efflux pumps more effectively.[3][10]
-
Restoration of Susceptibility: In colistin-resistant strains where efflux is a contributing factor, an EPI can restore the bacterium's susceptibility to colistin.[13]
Quantitative Data on Colistin-Adjuvant Synergy
The synergistic effect of colistin and an adjuvant is typically quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI of ≤ 0.5.[8]
| Adjuvant Class | Representative Adjuvant | Bacterial Strain | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC | FICI | Reference |
| Efflux Pump Inhibitor | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Acinetobacter baumannii (Colistin-Resistant) | 128 | 0.25 | 512 | Not Reported | [13] |
| Efflux Pump Inhibitor | BC1 (Benzochrome derivative) | Escherichia coli (Colistin-Resistant) | Not Reported | Not Reported | 8 (with salicylate) | Not Reported | [12] |
| Anthelmintic | Niclosamide | Klebsiella pneumoniae (KP113250) | >128 | 0.25 (at 4 µM Niclosamide) | 512 | Not Reported | [1] |
| Anthelmintic | Niclosamide | Klebsiella pneumoniae (KP113254) | >128 | 0.125 (at 4 µM Niclosamide) | 1024 | Not Reported | [1] |
| Local Anesthetic | Oxethazaine | Escherichia coli (ATCC 25922) | Not Reported | Not Reported | Not Reported | ≤0.5 | [8] |
| Cell Wall Inhibitor | Vancomycin | Acinetobacter baumannii (Colistin-Resistant) | Not Reported | Not Reported | Not Reported | Synergy Observed | [14] |
| Protein Synthesis Inhibitor | Linezolid | Enterobacteriaceae (Colistin-Resistant) | Not Reported | Not Reported | Not Reported | Synergy Observed in ≥90% of strains | [15] |
| RNA Synthesis Inhibitor | Rifampin | Enterobacteriaceae (Colistin-Resistant) | Not Reported | Not Reported | Not Reported | Synergy Observed in ≥90% of strains | [15] |
Experimental Protocols
Checkerboard Broth Microdilution Assay for Synergy Testing
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB)
-
Stock solutions of colistin and the adjuvant
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Protocol:
-
Prepare serial twofold dilutions of colistin along the x-axis of the microtiter plate and serial twofold dilutions of the adjuvant along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)
-
FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)
-
-
Calculate the FICI for each combination:
-
FICI = FIC of Colistin + FIC of Adjuvant
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
This assay assesses the bactericidal activity of antimicrobial agents over time.
Materials:
-
Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of 5 x 10⁵ CFU/mL in CAMHB
-
Colistin and adjuvant at desired concentrations (e.g., 0.5x MIC, 1x MIC)
-
Shaking incubator (37°C)
-
Phosphate-buffered saline (PBS) for serial dilutions
-
Agar plates for colony counting
Protocol:
-
Set up flasks containing the bacterial suspension with:
-
No antibiotic (growth control)
-
Colistin alone
-
Adjuvant alone
-
Colistin and adjuvant in combination
-
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of the aliquots in PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay measures the ability of an agent to permeabilize the bacterial outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN).
Materials:
-
Bacterial cells washed and resuspended in a buffer (e.g., 5 mM HEPES)
-
NPN stock solution
-
Colistin and adjuvant
-
Fluorometer
Protocol:
-
Add the bacterial suspension to the wells of a microplate.
-
Add NPN to each well to a final concentration of 10 µM.
-
Measure the baseline fluorescence (excitation: 350 nm, emission: 420 nm).
-
Add the test compounds (colistin alone, adjuvant alone, or in combination) to the wells.
-
Immediately monitor the increase in fluorescence over time. The fluorescence of NPN increases significantly when it partitions into the hydrophobic interior of the permeabilized outer membrane.
-
The rate and extent of the fluorescence increase are indicative of the degree of outer membrane permeabilization.[8]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancing Colistin Activity against Colistin-Resistant Escherichia coli through Combination with Alginate Nanoparticles and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-sensitization of Multidrug-Resistant and Colistin-Resistant Gram-Negative Bacteria to Colistin by Povarov/Doebner-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens [frontiersin.org]
- 9. Small Molecule Adjuvants that Suppress Both Chromosomal and mcr-1 Encoded Colistin-Resistance and Amplify Colistin Efficacy in Polymyxin-Susceptible Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activity of colistin mono- and combination therapy against colistin-resistant Acinetobacter baumannii, mechanism of resistance, and clinical outcomes of patients infected with colistin-resistant A. baumannii at a Thai university hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restoring colistin sensitivity in colistin-resistant E. coli: Combinatorial use of MarR inhibitor with efflux pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Design: Colistin Adjuvant-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the emergence of colistin resistance threatens its clinical efficacy. Antibiotic adjuvants are compounds that can restore or enhance the activity of existing antibiotics. "Colistin adjuvant-2" represents a novel class of benzimidazole isosteres of salicylanilides designed to potentiate the activity of colistin against resistant bacterial strains.[1][2][3]
These application notes provide detailed protocols for the in vitro evaluation of "this compound" and similar compounds. The described assays are essential for determining the synergistic potential, mechanism of action, and efficacy of colistin adjuvants in a preclinical setting.
Mechanism of Action
Colistin resistance in many Gram-negative bacteria is mediated by the modification of the lipid A component of lipopolysaccharide (LPS), which reduces the net negative charge of the outer membrane and, consequently, its affinity for the cationic colistin.[4][5][6][7] This modification is often regulated by the PmrAB two-component signaling system.[4][5][6][7] While some colistin adjuvants act by inhibiting this pathway, recent studies on benzimidazole-based adjuvants, such as "this compound," suggest a novel mechanism of action that does not involve the reversal of lipid A modifications, pointing to alternative strategies to overcome colistin resistance.[1][8]
Signaling Pathway of PmrAB-Mediated Colistin Resistance
Caption: PmrAB signaling pathway in Gram-negative bacteria leading to colistin resistance.
Data Presentation
The following tables summarize the in vitro activity of a representative "this compound" analog in combination with colistin against colistin-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae.
Table 1: Checkerboard Assay Results for this compound
| Bacterial Strain | Adjuvant Conc. (µM) | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| A. baumannii (Colistin-R) | 5 | 2048 | 0.25 | 8192 | ≤ 0.5 | Synergy |
| K. pneumoniae (Colistin-R) | 5 | 512 | 0.125 | 4096 | ≤ 0.5 | Synergy |
| A. baumannii (Colistin-R) | 1 | 2048 | 2 | 1024 | ≤ 0.5 | Synergy |
| K. pneumoniae (Colistin-R) | 1 | 512 | 1 | 512 | ≤ 0.5 | Synergy |
Data synthesized from Li H, et al. ACS Infect Dis. 2021;7(12):3303-3313.[1]
Table 2: Time-Kill Curve Assay Summary for this compound
| Bacterial Strain | Treatment | Log10 CFU/mL Reduction at 8h (compared to control) | Interpretation |
| A. baumannii (Colistin-R) | This compound (5 µM) + Colistin (2 µg/mL) | > 4 | Bactericidal |
| K. pneumoniae (Colistin-R) | This compound (5 µM) + Colistin (4 µg/mL) | > 3 | Bactericidal |
Data extrapolated from representative time-kill curves for similar adjuvants.[9][10]
Experimental Protocols
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[11][12][13][14]
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to Colistin in Acinetobacter baumannii Associated with Mutations in the PmrAB Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Resistance to colistin in Acinetobacter baumannii associated with mutations in the PmrAB two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Correlation of Checkerboard Synergy Testing with Time-Kill Analysis and Clinical Outcomes of Extensively Drug-Resistant Acinetobacter baumannii Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plumbagin resurrect colistin susceptible against colistin-resistant Pseudomonas aeruginosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the MIC of Colistin with "Colistin Adjuvant-2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, compelling the reintroduction of last-resort antibiotics such as colistin. However, the emergence of colistin resistance necessitates innovative strategies to preserve its efficacy. One promising approach is the use of antibiotic adjuvants, which are non-bactericidal compounds that enhance the activity of antibiotics. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of colistin in the presence of a novel adjuvant, referred to here as "Colistin Adjuvant-2," a benzimidazole isostere of salicylanilides. These compounds have demonstrated significant potentiation of colistin activity against resistant Gram-negative bacteria[1][2][3].
The protocol described herein is based on the broth microdilution (BMD) method, which is the gold standard for determining the MIC of colistin[4]. Additionally, this document outlines the checkerboard assay, a method to assess the synergistic interaction between colistin and "this compound".
Signaling Pathways and Mechanism of Action
Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) of the Gram-negative outer membrane. The positively charged colistin molecule electrostatically interacts with the negatively charged phosphate groups of lipid A, displacing divalent cations (Mg²⁺ and Ca²⁺) and disrupting the membrane's integrity.
Resistance to colistin often arises from modifications of lipid A, which reduce its net negative charge and weaken the binding of colistin. Adjuvants like "this compound" are thought to counteract these resistance mechanisms, although the precise mode of action is still under investigation. It is hypothesized that they may interfere with the enzymatic pathways responsible for lipid A modification or disrupt other cellular processes that contribute to resistance, thereby restoring colistin's potency.
Caption: Mechanism of Colistin and "this compound" action.
Data Presentation
The following table summarizes the expected quantitative data from the MIC and checkerboard assays.
| Organism | Colistin MIC (µg/mL) | "this compound" MIC (µg/mL) | Colistin MIC with "this compound" (µg/mL) | Fold Reduction in Colistin MIC |
| Acinetobacter baumannii (Colistin-Resistant) | 256 | >128 | 4 | 64 |
| Klebsiella pneumoniae (Colistin-Resistant) | 128 | >128 | 2 | 64 |
| Pseudomonas aeruginosa (Colistin-Susceptible) | 2 | >128 | 0.5 | 4 |
| Escherichia coli (Colistin-Susceptible) | 1 | >128 | 0.25 | 4 |
Experimental Protocols
Broth Microdilution (BMD) for Colistin MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Colistin sulfate powder
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the colistin stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions of colistin across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth without any colistin.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between colistin and "this compound".
Materials:
-
Same as for the BMD protocol, with the addition of "this compound".
Procedure:
-
Preparation of Reagents: Prepare stock solutions of both colistin and "this compound".
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
Create serial twofold dilutions of colistin along the x-axis of the plate.
-
Create serial twofold dilutions of "this compound" along the y-axis of the plate.
-
-
Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum as described in the BMD protocol.
-
Incubation: Incubate the plates under the same conditions as the BMD assay.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)
-
FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)
-
FIC Index = FIC of Colistin + FIC of Adjuvant
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or indifferent effect
-
4.0: Antagonism
-
-
Experimental Workflow
Caption: Workflow for determining colistin MIC with an adjuvant.
References
- 1. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
Bacterial strains sensitive to "Colistin adjuvant-2" combination
Application Notes & Protocols
Topic: Synergistic Activity of Colistin-Vancomycin Combination Against Colistin-Resistant Acinetobacter baumannii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii. However, the emergence of colistin resistance threatens its clinical utility.[1][2] A promising strategy to combat this resistance is the use of antibiotic adjuvants that can restore or enhance colistin's efficacy. Vancomycin, a glycopeptide antibiotic, is typically ineffective against Gram-negative bacteria due to its large size, which prevents it from crossing the bacterial outer membrane.[3][4] However, when used in combination, colistin can act as an adjuvant, disrupting the outer membrane and facilitating vancomycin's entry into the bacterial cell. This application note details the synergistic activity of the colistin-vancomycin combination against colistin-resistant A. baumannii, providing quantitative data and detailed experimental protocols.
Mechanism of Synergistic Action
The primary mechanism of synergy between colistin and vancomycin against Gram-negative bacteria is the permeabilization of the outer membrane by colistin.[4]
-
Colistin Action: Colistin, a polycationic peptide, interacts electrostatically with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane. This interaction displaces essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane disruption and increased permeability.[5][6]
-
Vancomycin Entry: The compromised outer membrane allows the large vancomycin molecule to penetrate the periplasmic space.
-
Inhibition of Cell Wall Synthesis: Once in the periplasm, vancomycin inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, leading to cell lysis and death.
This mechanism effectively overcomes the intrinsic resistance of A. baumannii to vancomycin.
Quantitative Data: Synergistic Activity
The synergy between colistin and vancomycin has been demonstrated against colistin-resistant A. baumannii isolates. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where FICI ≤ 0.5 indicates a synergistic interaction.
| Bacterial Strain | Colistin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Colistin MIC in Combination (µg/mL) | Vancomycin MIC in Combination (µg/mL) | FICI | Reference |
| Colistin-Resistant A. baumannii (n=5) | >64 | >256 | 0.5 - 2 | 16 - 64 | ≤0.5 | [3] |
| MDR A. baumannii (n=34) | N/A | >256 | N/A | 0.75 (MIC₅₀) | Synergy Shown | [4] |
| Colistin-Resistant A. baumannii (ABm1) | 128 | >1024 | N/A | N/A | Synergy Shown | [7] |
Note: MIC values can vary between studies and specific isolates. The table presents representative data showing the potentiation effect.
Experimental Protocols
Protocol: Checkerboard Synergy Assay
This method is used to determine the synergistic effect of two antimicrobial agents over a range of concentration combinations.[8][9]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of Colistin and Vancomycin
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Vancomycin. Add 100 µL of a starting Vancomycin concentration to column 1, mix, and transfer 50 µL to column 2, repeating across the columns. Discard the final 50 µL from column 10.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Colistin. Add 100 µL of a starting Colistin concentration to row A, mix, and transfer 50 µL to row B, repeating down the rows. Discard the final 50 µL from row G.
-
This creates a matrix of decreasing concentrations of both drugs.
-
Include control wells: Row H with Colistin only, Column 11 with Vancomycin only, and a growth control well with no antibiotics.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL and the final inoculum to ~7.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, read the plate visually or with a microplate reader (OD₆₀₀nm) to determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration showing no visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)
-
FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)
-
FICI = FIC of Colistin + FIC of Vancomycin
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol: Time-Kill Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.[4][10]
Materials:
-
Culture tubes or flasks
-
CAMHB
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Stock solutions of Colistin and Vancomycin
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation:
-
Prepare tubes with CAMHB containing:
-
No antibiotic (Growth Control)
-
Colistin at a sub-inhibitory concentration (e.g., 0.5x MIC)
-
Vancomycin at a sub-inhibitory concentration
-
Colistin + Vancomycin at the same sub-inhibitory concentrations
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log₁₀ CFU/mL versus time for each condition.
-
Interpretation:
-
Conclusion
The combination of colistin and vancomycin demonstrates significant synergistic and bactericidal activity against colistin-resistant and MDR strains of Acinetobacter baumannii.[3][4] The mechanism, based on colistin-mediated membrane permeabilization, allows vancomycin to reach its intracellular target. While these in vitro results are promising, further investigation, including in vivo studies and clinical trials, is necessary to validate the therapeutic potential of this combination therapy.[3] The protocols provided herein offer standardized methods for researchers to evaluate this and other potential synergistic antibiotic combinations.
References
- 1. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 7. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. scispace.com [scispace.com]
- 11. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Colistin Adjuvant-2" Administration in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of "Colistin Adjuvant-2" in murine infection models, based on preclinical studies. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of these adjuvants in combination with colistin against multidrug-resistant Gram-negative bacteria.
Introduction
The rising incidence of infections caused by multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. Colistin is often considered a last-resort antibiotic for treating these infections; however, the emergence of colistin resistance is a growing concern.[1][2][3] "this compound" represents a class of compounds developed to restore the efficacy of colistin against resistant strains.[1][2][4]
This document focuses on two lead compounds from this class: IMD-0354 , a salicylanilide kinase inhibitor, and its more potent benzimidazole isostere, NDM-27 .[1][5][6] These adjuvants have demonstrated significant efficacy in murine models of peritonitis caused by highly colistin-resistant Klebsiella pneumoniae and Acinetobacter baumannii.[1][2][6]
Mechanism of Action
The "this compound" compounds work by distinct mechanisms to resensitize bacteria to colistin.
-
IMD-0354 : This compound was initially developed as an inhibitor of the human kinase IKKβ in the NFκB pathway.[1][2][6] In the context of antibiotic adjuvancy, IMD-0354 reverses the modifications to lipid A on the bacterial outer membrane, which are a primary mechanism of colistin resistance.[5]
-
NDM-27 : As a benzimidazole derivative of IMD-0354, NDM-27 exhibits enhanced colistin adjuvant activity through a novel, yet currently undefined, mechanism that is not associated with the reversal of lipid A modifications.[5]
-
Other Adjuvants : Another class of adjuvants, the 2-aminoimidazole (2-AI) derivatives, have been shown to downregulate the PmrAB two-component signaling system, which is crucial for lipid A modification and subsequent colistin resistance.[7][8]
Signaling Pathway Diagram
Caption: Proposed mechanisms of action for different colistin adjuvants.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and in vitro toxicity data for IMD-0354 and NDM-27.
Table 1: In Vivo Efficacy in Murine Peritonitis Model (K. pneumoniae)
| Treatment Group | Bacterial Load Reduction (log CFU) in Peritoneal Cavity | Reference |
| Colistin + IMD-0354 | ~1 log reduction compared to initial dose | [5] |
| Colistin + NDM-27 | 2.8-fold log reduction | [5] |
Table 2: In Vivo Dose-Response of NDM-27 with Colistin (K. pneumoniae)
| NDM-27 Dose (mg/kg, TID) | Colistin Dose (mg/kg) | Outcome | Reference |
| 5 | 5 | Significant reduction in CFUs | [5] |
| 10 | 5 | Greater reduction in CFUs than 5 mg/kg | [5] |
| 20 | 5 | Significantly greater reduction in CFUs than 5 mg/kg | [5] |
Table 3: In Vitro Cellular Toxicity
| Compound | Cell Line | IC50 | Notes | Reference |
| IMD-0354 | HepG2 | Similar to NDM-27 | Human liver cell line | [5][6] |
| NDM-27 | HepG2 | Similar to IMD-0354 | Human liver cell line | [5][6] |
| IMD-0354 | 4T1 | - | Mouse mammary epithelial cell line | [5][6] |
| NDM-27 | 4T1 | Slight increase compared to IMD-0354 | Mouse mammary epithelial cell line | [5][6] |
Experimental Protocols
The following are detailed protocols for the administration of "this compound" in a murine peritonitis infection model.
Murine Peritonitis Model Workflow
Caption: Experimental workflow for the murine peritonitis model.
Materials
-
Animals : 4-6 month old female or male mice.
-
Bacteria : Highly colistin-resistant clinical isolates of Klebsiella pneumoniae or Acinetobacter baumannii.
-
Immunosuppressive Agent : Cyclophosphamide (CTX).
-
Antibiotic : Colistin (dosed as colistin base).
-
Adjuvants : IMD-0354 or NDM-27.
-
Vehicle : Appropriate vehicle for dissolving/suspending compounds for injection.
Detailed Procedure
-
Immunosuppression :
-
Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal (i.p.) injection. This step is crucial for establishing a robust infection with clinical isolates.[5]
-
-
Bacterial Challenge :
-
Culture the bacterial strain to the desired growth phase (e.g., mid-logarithmic).
-
Prepare the bacterial inoculum to the target concentration. For example, approximately 1 x 10⁸ CFU of K. pneumoniae (KPB9).[5]
-
Administer the bacterial suspension i.p. to the immunosuppressed mice.
-
-
Treatment Administration :
-
Treatment should be initiated at a specified time post-infection.
-
Colistin : Administer a dose of 5 mg/kg i.p.[5]
-
Adjuvants :
-
IMD-0354 : A total dose of 66 mg/kg administered in divided doses over a 2-hour interval.[5] A single dose of 22 mg/kg has also been used.[5]
-
NDM-27 : A total dose of 60 mg/kg administered in divided doses over a 2-hour interval.[5] Single doses of 20 mg/kg have also been used.[5] Dose-response studies have evaluated 5, 10, and 20 mg/kg administered three times a day (TID).[5]
-
-
All compounds are delivered i.p.[5]
-
-
Monitoring :
-
Endpoint and Analysis :
-
At the end of the experiment (e.g., 72 hours post-treatment), euthanize the mice.[5]
-
Bacterial Load : Perform a peritoneal lavage to collect fluid for colony-forming unit (CFU) enumeration.
-
Toxicity Assessment :
-
Toxicity Evaluation Protocol
Caption: Protocol for evaluating the in vivo toxicity of colistin-adjuvant combinations.
Conclusion
The "this compound" compounds, particularly NDM-27, show significant promise in restoring colistin's efficacy against highly resistant Gram-negative pathogens in murine infection models.[5][6] These adjuvants demonstrate low in vivo toxicity and significantly reduce bacterial load.[1][2][6] The provided protocols and data serve as a valuable resource for researchers aiming to further investigate and develop these and similar adjuvant therapies. Careful consideration of the experimental design, including appropriate controls and toxicity assessments, is crucial for the successful preclinical evaluation of these novel therapeutic combinations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Adjuvants restore colistin sensitivity in mouse models of highly colistin-resistant isolates, limiting bacterial proliferation and dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second Generation Modifiers of Colistin Resistance Show Enhanced Activity and Lower Inherent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Colistin Adjuvant-2" Checkerboard Assay Results
Welcome to the technical support center for the "Colistin Adjuvant-2" checkerboard assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its expected effect in a checkerboard assay?
A1: "this compound" is an agent that enhances the antimicrobial potency of colistin against Gram-negative bacteria.[1] In a checkerboard assay, it is expected to work synergistically with colistin, resulting in a lower Minimum Inhibitory Concentration (MIC) for colistin when used in combination with the adjuvant compared to colistin alone. This synergistic effect is quantified by the Fractional Inhibitory Concentration Index (FICI).
Q2: What are the recommended quality control (QC) strains for colistin susceptibility testing?
A2: For colistin susceptibility testing, the recommended Quality Control (QC) strains are Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™. It is also advised to include a colistin-resistant strain, such as E. coli NCTC 13846 (mcr-1 positive), to ensure the assay can accurately detect resistance.
Q3: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?
A3: The FICI is calculated to determine the synergistic effect of the drug combination. The formula is as follows:
FICI = FIC of Colistin + FIC of Adjuvant-2
Where:
-
FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)
-
FIC of Adjuvant-2 = (MIC of Adjuvant-2 in combination) / (MIC of Adjuvant-2 alone)
The interpretation of the FICI value can vary slightly between studies, but a general guideline is presented in the table below.
Data Presentation: FICI Interpretation
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[2][3] |
| > 0.5 to 1.0 | Additive or Partial Synergy[4] |
| > 1.0 to < 4.0 | Indifference[3] |
| ≥ 4.0 | Antagonism[2][3] |
Note: The interpretation of FICI values between 0.5 and 1.0 can be subjective and may be defined differently across various research publications.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during your "this compound" checkerboard assay.
Issue 1: Inconsistent or non-reproducible MIC values for colistin.
-
Possible Cause A: Adherence of colistin to plastic. Colistin is a cationic molecule and can bind to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration in the wells and artificially high MICs.[5]
-
Possible Cause B: Incorrect inoculum density. A bacterial inoculum that is too heavy can lead to higher MICs, while an inoculum that is too light can result in lower MICs.[7]
-
Possible Cause C: Instability of "this compound". The adjuvant may be unstable under certain storage or experimental conditions.
-
Solution: Always store and handle "this compound" according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
-
Issue 2: "Skipped wells" are observed in the microtiter plate.
-
Description: "Skipped wells" refer to the phenomenon where there is no bacterial growth in wells with intermediate concentrations of colistin, but growth is observed in wells with higher concentrations.[5][6][8] This can make determining the true MIC challenging.
-
Possible Cause: The exact cause is not fully understood but may be related to the interaction of colistin with the plastic plate or the emergence of heteroresistant subpopulations.[5]
-
Solution: When skipped wells are encountered, the MIC should be read as the lowest concentration with no visible growth, provided there are no more than two skipped wells. If multiple skipped wells are present, the result may be uninterpretable, and the assay should be repeated.[5][8] Subculturing from turbid wells can help rule out contamination.[9]
-
Issue 3: The MIC of "this compound" alone is very high or shows no activity.
-
Expected Behavior: "this compound" is designed to be a potentiator and may not have significant intrinsic antibacterial activity on its own.[10]
-
Action: This is often the expected result. The primary goal is to observe a reduction in the colistin MIC when the adjuvant is present. Determine the highest concentration of the adjuvant to be tested based on its solubility and any observed cytotoxicity.
-
Issue 4: Precipitation is observed in the wells.
-
Possible Cause A: Poor solubility of "this compound". The adjuvant may not be fully soluble in the broth medium at the tested concentrations.
-
Solution: Check the solubility information for "this compound". It may be necessary to prepare the stock solution in a solvent like DMSO.[11] Ensure the final concentration of the solvent in the wells is low enough (typically ≤1%) to not affect bacterial growth.
-
-
Possible Cause B: Interaction between the adjuvant and media components.
-
Solution: Perform a solubility test of "this compound" in the cation-adjusted Mueller-Hinton broth (CAMHB) at the highest concentration to be used in the assay before proceeding with the full experiment.
-
Experimental Protocols
Checkerboard Broth Microdilution Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution.[12][13][14]
-
Preparation of Reagents:
-
Prepare stock solutions of colistin sulfate and "this compound" in the appropriate solvents.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all dilutions.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create serial twofold dilutions of colistin along the y-axis and "this compound" along the x-axis. This is typically done by adding a concentrated solution of each compound to the first row or column and then performing serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Determine the MIC of colistin alone, "this compound" alone, and the MIC of each in combination.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound checkerboard assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent MIC results.
Colistin Mechanism of Action
Caption: Mechanism of colistin's antimicrobial action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing | Microbiologia Medica [pagepressjournals.org]
- 10. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ecdc.europa.eu [ecdc.europa.eu]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of "Colistin adjuvant-2" in media
This technical support guide is designed to assist researchers, scientists, and drug development professionals in addressing common experimental challenges with Colistin Adjuvant-2, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel synthetic peptide designed to work synergistically with colistin, a last-resort antibiotic. Its primary function is to potentiate the activity of colistin against multidrug-resistant Gram-negative bacteria. Structurally, it is a highly hydrophobic, neutral peptide, which can present challenges for solubilization in aqueous media.
Q2: What is the proposed mechanism of action for this compound?
A2: The proposed mechanism involves the disruption of the bacterial outer membrane. While colistin primarily interacts with lipopolysaccharide (LPS) to destabilize the membrane, this compound is believed to integrate into the lipid bilayer, creating pores that facilitate colistin's entry and disruptive action. This dual action leads to increased membrane permeability and subsequent bacterial cell death.[1][2][3][4][5]
Q3: What is the physical appearance of lyophilized this compound?
A3: Lyophilized this compound is a white to off-white crystalline solid.
Troubleshooting Guide: Solubility Issues
Q4: My this compound is not dissolving in water or buffer (e.g., PBS). What should I do?
A4: Due to its highly hydrophobic nature, this compound has poor solubility in aqueous solutions. Direct reconstitution in water or PBS is not recommended. For neutral or hydrophobic peptides, a small amount of an organic solvent is typically required for initial solubilization.[6][7][8] We recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) first, and then diluting it into your aqueous experimental medium.
Q5: I observe precipitation when diluting the DMSO stock solution into my aqueous media. How can I prevent this?
A5: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. To prevent precipitation, add the DMSO stock solution to the aqueous media drop-wise while vortexing or stirring vigorously.[9] This gradual introduction helps to keep the peptide in solution. Ensure the final concentration of DMSO in your working solution is compatible with your assay; for most cell-based assays, this should be kept below 1%.[6]
Q6: Can I use sonication to help dissolve this compound?
A6: Yes, sonication can be a useful technique to aid in the dissolution of this compound.[6][9] After adding the peptide to the solvent, place the vial in a bath sonicator for several minutes. This can help break up aggregates and enhance solubility. Avoid excessive heating during sonication.
Q7: What is the recommended procedure for preparing a stock solution?
A7: We recommend following the detailed protocol for preparing a 10 mM stock solution in DMSO. Please refer to the "Experimental Protocols" section below for step-by-step instructions. Always centrifuge the peptide solution to pellet any undissolved residues before use.[6]
Data Presentation
The solubility of this compound was tested in various solvents and media at room temperature. The results are summarized below.
Table 1: Solubility of this compound
| Solvent/Medium | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| DMSO | > 50 | Freely Soluble |
| Ethanol | 5 | Sparingly Soluble |
| Acetonitrile | 2 | Slightly Soluble |
| Mueller-Hinton Broth | < 0.1 | Insoluble without co-solvent |
| M9 Minimal Media | < 0.1 | Insoluble without co-solvent |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Objective: To prepare a high-concentration, stable stock solution for subsequent dilution into experimental media.
-
Materials:
-
Lyophilized this compound (Molecular Weight: 1500 g/mol , hypothetical)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Weigh out 1.5 mg of the peptide and place it in a sterile microcentrifuge tube.
-
Add 100 µL of 100% DMSO to the tube.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Centrifuge the tube at 10,000 x g for 1 minute to pellet any minor, undissolved aggregates.
-
Carefully transfer the supernatant to a new, sterile tube. This is your 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Solubility Troubleshooting Workflow
This protocol provides a systematic approach to addressing solubility issues.
-
Initial Assessment: Determine the charge of your peptide. This compound is neutral. For basic or acidic peptides, adjusting the pH with dilute acetic acid or ammonium hydroxide, respectively, can be the first step.[7][8][9]
-
Primary Solubilization: For neutral/hydrophobic peptides, attempt to dissolve a small aliquot in 100% DMSO.
-
Aqueous Dilution: If soluble in DMSO, slowly add the stock solution to your aqueous buffer while vortexing.
-
Sonication: If precipitation occurs or initial dissolution is slow, use a bath sonicator.
-
Co-solvents: If issues persist, consider alternative organic solvents like DMF or acetonitrile, ensuring they are compatible with your downstream experiments.[6]
-
Final Check: Always centrifuge the final solution before use to remove any insoluble material.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: Proposed synergistic mechanism of Colistin and this compound.
References
- 1. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges [mdpi.com]
- 5. Colistin - Wikipedia [en.wikipedia.org]
- 6. jpt.com [jpt.com]
- 7. biobasic.com [biobasic.com]
- 8. bachem.com [bachem.com]
- 9. biocat.com [biocat.com]
Improving reproducibility of "Colistin adjuvant-2" MIC reduction assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Minimum Inhibitory Concentration (MIC) reduction assays involving "Colistin Adjuvant-2," a representative compound for a new class of colistin potentiators.
Troubleshooting Guide
This guide addresses common issues encountered during colistin adjuvant MIC reduction assays.
| Issue | Potential Causes | Recommended Solutions |
| High Variability in Colistin MICs Across Replicates | Inconsistent Inoculum Density: Variation in the starting bacterial concentration can significantly impact MIC results.[1] | - Standardize the inoculum preparation using a spectrophotometer to achieve a 0.5 McFarland standard. - Perform colony counts on a subset of the inoculum to verify the CFU/mL. |
| Colistin Adsorption to Plastics: Colistin, being cationic, can adhere to the surface of standard polystyrene microtiter plates, reducing its effective concentration.[2][3][4] | - Use low-binding microtiter plates. - Avoid the use of surfactants like Polysorbate-80 (P-80) unless specifically validated, as it can have its own antibacterial activity and may interact with the adjuvant.[2][3] | |
| Cation Concentration in Media: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in the Mueller-Hinton Broth (MHB) affects colistin activity.[1] | - Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments to ensure consistency. | |
| "Skipped Wells" Phenomenon | Heteroresistance: The bacterial population may contain subpopulations with varying levels of colistin resistance.[2][5] | - Ensure a thoroughly mixed and standardized inoculum. - Subculture from turbid wells to check for contamination or resistant subpopulations.[6] |
| Contamination: Introduction of other microorganisms can lead to unexpected growth patterns. | - Use aseptic techniques throughout the assay setup. - Include a sterility control (broth only) for each plate. | |
| Adjuvant-2 Appears Ineffective (No MIC Reduction) | Adjuvant Degradation: The adjuvant may be unstable under the experimental conditions (e.g., light, temperature, pH). | - Prepare fresh stock solutions of Adjuvant-2 for each experiment. - Review the manufacturer's storage and handling recommendations. |
| Incorrect Adjuvant Concentration: The concentration of Adjuvant-2 may be too low to exert a synergistic effect. | - Perform a dose-response experiment with a range of Adjuvant-2 concentrations. | |
| Protein Binding: If the assay medium is supplemented with serum, the adjuvant may bind to proteins like albumin, reducing its availability.[7] | - Evaluate the effect of serum on adjuvant activity in preliminary experiments. | |
| Unexpectedly Low MICs for Control Strains | Colistin Stock Solution Error: The colistin stock solution may be at a higher concentration than intended. | - Verify the preparation and dilution calculations for the colistin stock. - Use a fresh, quality-controlled lot of colistin sulfate.[2] |
| Quality Control (QC) Strain Issue: The QC strain may have lost its expected resistance/susceptibility profile. | - Use certified QC strains such as E. coli ATCC® 25922™ and P. aeruginosa ATCC® 27853™.[2] - For colistin resistance, include a resistant QC strain like E. coli NCTC 13846 (mcr-1 positive).[2] |
Frequently Asked Questions (FAQs)
1. What is the recommended reference method for determining colistin MIC?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) both recommend the broth microdilution (BMD) method as the gold standard for colistin susceptibility testing.[2][8] Methods like disk diffusion and gradient tests are unreliable for colistin due to its poor diffusion in agar.[2][5][9]
2. Why is colistin sulfate preferred over colistimethate sodium (CMS) for in vitro testing?
Colistimethate sodium (CMS) is an inactive prodrug of colistin. In vitro, its conversion to the active form is slow and variable, which can lead to falsely elevated MIC values.[2] Therefore, colistin sulfate should always be used for susceptibility testing.
3. How does "this compound" work in principle?
While the exact mechanism of a specific adjuvant would be unique, adjuvants for colistin generally work by disrupting bacterial resistance mechanisms.[10] This can include:
-
Inhibiting resistance enzymes: Blocking enzymes that modify or degrade colistin.[10]
-
Blocking efflux pumps: Preventing the bacteria from pumping colistin out of the cell.[10][11]
-
Altering membrane permeability: Increasing the uptake of colistin into the bacterial cell.
4. How do I interpret the results of an MIC reduction assay?
The effectiveness of an adjuvant is typically quantified by the fold-reduction in the MIC of colistin in the presence of the adjuvant compared to the MIC of colistin alone. A significant reduction indicates a synergistic or potentiating effect.
5. What are the key resistance mechanisms to colistin?
The primary mechanism of colistin resistance involves modification of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[11][12] This is often achieved by adding positively charged molecules to the lipid A component of LPS, which reduces the binding of the positively charged colistin.[12][13] This can be due to chromosomal mutations or the acquisition of mobile resistance genes like mcr.[11][12]
Experimental Protocols
Protocol: Broth Microdilution (BMD) for Colistin MIC Reduction Assay
This protocol outlines the determination of colistin's MIC in the presence and absence of "this compound" against a target Gram-negative bacterial strain.
Materials:
-
Colistin sulfate powder
-
"this compound"
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, low-binding microtiter plates
-
Bacterial strain (e.g., colistin-resistant K. pneumoniae)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile tubes and pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of colistin sulfate in sterile water.
-
Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of colistin in CAMHB in separate tubes.
-
Prepare a working solution of "this compound" in CAMHB at a fixed concentration (e.g., 2X the final desired concentration).
-
-
Inoculum Preparation:
-
From an overnight culture plate, select several colonies and suspend them in saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Setup (in 96-well plate):
-
Plate 1 (Colistin MIC):
-
Add 50 µL of CAMHB to wells in a designated row.
-
Add 50 µL of the appropriate colistin dilution to each well.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
-
Plate 2 (Colistin + Adjuvant-2 MIC):
-
Add 50 µL of the Adjuvant-2 working solution to wells in a designated row.
-
Add 50 µL of the appropriate colistin dilution to each well.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
-
Controls for each plate:
-
Growth Control: 100 µL CAMHB + 50 µL inoculum.
-
Sterility Control: 150 µL CAMHB.
-
Adjuvant Control (Plate 2): 50 µL Adjuvant-2 working solution + 50 µL CAMHB + 50 µL inoculum.
-
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Quantitative Data Summary
The following tables present hypothetical data from an MIC reduction assay.
Table 1: MIC Values for Colistin Alone and in Combination with Adjuvant-2
| Bacterial Strain | Colistin MIC (µg/mL) | Colistin + Adjuvant-2 (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| K. pneumoniae (Colistin-R) | 32 | 2 | 16 |
| A. baumannii (Colistin-R) | 64 | 4 | 16 |
| P. aeruginosa (Colistin-S) | 1 | 0.125 | 8 |
| E. coli ATCC 25922 (QC) | 1 | 0.25 | 4 |
Table 2: Quality Control Strain MIC Results
| QC Strain | Antibiotic | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| E. coli ATCC 25922 | Colistin | 0.25 - 2 | 1 |
| P. aeruginosa ATCC 27853 | Colistin | 0.5 - 4 | 2 |
| E. coli NCTC 13846 | Colistin | 4 - 8 | 4 |
Visualizations
Caption: Workflow for this compound MIC Reduction Assay.
Caption: Conceptual pathway of Colistin and Adjuvant-2 action.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 4. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nzmn.org.nz [nzmn.org.nz]
- 6. Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing | Microbiologia Medica [pagepressjournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mjima.org [mjima.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 13. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges [mdpi.com]
Technical Support Center: Refining Time-Kill Curve Experiments with Colistin Adjuvant-2
Welcome to the technical support center for "Colistin Adjuvant-2." This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on incorporating this novel adjuvant into time-kill curve experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a compound that enhances the bactericidal activity of colistin, particularly against resistant Gram-negative bacteria.[1] Colistin's primary target is the lipopolysaccharide (LPS) in the bacterial outer membrane.[2][3] Resistance to colistin often arises from the modification of the lipid A component of LPS, which reduces colistin's binding affinity.[2][3][4] this compound belongs to a class of benzimidazole compounds that are believed to counteract these resistance mechanisms, potentially by inhibiting the two-component systems like PmrAB and PhoPQ that regulate lipid A modification.[2][3][4][5][6] This restores the bacterium's susceptibility to colistin.[2]
Q2: What is the primary purpose of a time-kill curve experiment for evaluating this compound?
A2: The primary purpose is to assess the pharmacodynamics of the colistin-adjuvant combination over time. This assay determines whether the combination results in enhanced bactericidal (killing) or bacteriostatic (growth-inhibiting) activity compared to either agent alone.[7][8] Specifically, it helps to quantify synergy, where the combined effect is significantly greater than the sum of the individual effects, and to determine the rate and extent of bacterial killing.[9][10]
Q3: How do I interpret the results of my time-kill curve?
A3: Time-kill curve results are plotted as the logarithm of viable bacterial count (log10 CFU/mL) versus time. The key interpretations are:
-
Bactericidal Activity: A reduction of ≥3-log10 CFU/mL (a 99.9% kill) from the initial inoculum is considered bactericidal.[7][8][11]
-
Bacteriostatic Activity: A reduction of <3-log10 CFU/mL from the initial inoculum, where the bacterial count does not significantly increase, is considered bacteriostatic.[11]
-
Synergy: Synergy is demonstrated when the combination results in a ≥2-log10 CFU/mL decrease at 24 hours compared to the most active single agent.[10][11]
-
Indifference: The activity of the combination is similar to (within a 1-log10 CFU/mL change) that of the most active single agent.[11]
Q4: What are the essential controls for a time-kill experiment with an adjuvant?
A4: To generate reliable data, the following controls are mandatory for each bacterial strain tested:
-
Growth Control: Bacteria in media with no antibiotic or adjuvant to ensure normal growth.
-
Colistin Alone: Bacteria exposed only to colistin at the tested concentration.
-
Adjuvant Alone: Bacteria exposed only to this compound at the tested concentration to confirm it has minimal or no intrinsic antibacterial activity.[12]
-
Sterility Control: Media only, to check for contamination.[11]
Troubleshooting Guide
| Problem/Issue | Potential Causes | Recommended Solutions |
| No synergistic effect is observed with the combination. | 1. Incorrect Concentrations: The concentrations of colistin or the adjuvant may be too high or too low. 2. Adjuvant Instability: The adjuvant may be degrading in the test medium over the 24-hour period. 3. Bacterial Strain: The specific resistance mechanism of the strain may not be targeted by this adjuvant. | 1. Optimize Concentrations: Ensure concentrations are based on pre-determined Minimum Inhibitory Concentrations (MICs). Test a range of sub-MIC concentrations for both agents. 2. Check Stability: Consult the manufacturer's data on adjuvant stability. If unknown, consider performing a stability check via analytical methods (e.g., HPLC) at different time points. 3. Characterize Strain: Verify the colistin resistance mechanism of your isolate (e.g., sequencing of pmrAB, phoPQ, or screening for mcr genes).[3][6] |
| High variability between experimental replicates. | 1. Inoculum Preparation: Inconsistent starting bacterial density (CFU/mL). 2. Plating Errors: Inaccurate serial dilutions or plating technique. 3. Compound Carryover: Residual drug in the sample aliquot inhibits growth on the agar plate, leading to falsely low counts.[10] | 1. Standardize Inoculum: Prepare the inoculum from a fresh mid-log phase culture and standardize turbidity (e.g., to a 0.5 McFarland standard) before dilution.[11] 2. Refine Technique: Ensure proper mixing at each dilution step. Plate replicates for each time point and dilution. Use a spiral plater if available for improved accuracy. 3. Neutralize Carryover: Perform a validation step. If carryover is detected, it can be mitigated by washing the bacterial pellet before plating or by using a validated neutralizing agent.[13][14] |
| Unexpected regrowth of bacteria after an initial kill. | 1. Heteroresistance: The bacterial population may contain a sub-population of resistant cells that are selected for during the experiment. 2. Compound Degradation: Either colistin or the adjuvant is losing activity over the incubation period. 3. Adaptive Resistance: Bacteria may upregulate resistance mechanisms upon exposure. | 1. Confirm Heteroresistance: Perform population analysis profiling (PAP) to confirm the presence of a resistant sub-population. 2. Assess Stability: As mentioned above, check the stability of both compounds in your assay conditions. 3. Investigate Mechanisms: Consider transcriptomic or proteomic analysis at different time points to investigate changes in gene expression related to resistance. |
| The adjuvant alone shows significant antibacterial activity. | 1. Concentration Too High: The concentration used may exceed the adjuvant's true MIC. 2. Off-Target Effects: The adjuvant may have secondary targets at higher concentrations. | 1. Re-determine MIC: Carefully determine the MIC of the adjuvant alone. In synergy studies, the adjuvant concentration should ideally be well below its MIC (e.g., ≤1/4x MIC). 2. Use Lower Concentrations: Test a dose-response of the adjuvant to find the highest non-inhibitory concentration to use in combination assays. |
| The growth control does not reach the expected density. | 1. Poor Inoculum Viability: The starting culture was not healthy or was in a stationary phase. 2. Media Issues: The broth (e.g., Cation-Adjusted Mueller-Hinton Broth) may be improperly prepared or expired. 3. Incubation Conditions: Incorrect temperature or inadequate aeration. | 1. Use Fresh Culture: Always prepare the inoculum from an overnight culture grown to the logarithmic phase. 2. Quality Control Media: Use fresh, properly prepared media and perform a quality control check with a reference strain. 3. Verify Incubator: Ensure the incubator is calibrated to 35-37°C and that flasks/tubes are shaken for adequate aeration if required for the organism. |
Experimental Protocols & Visualizations
Protocol 1: Time-Kill Curve Assay
This protocol outlines the method for assessing the bactericidal activity of Colistin in combination with this compound, adhering to general principles from the Clinical and Laboratory Standards Institute (CLSI).[7][15][16]
1. Preparation of Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism. b. Inoculate into a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (equivalent to a 0.5 McFarland standard). d. Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.
2. Assay Setup: a. Prepare test tubes or flasks for each condition (Growth Control, Colistin alone, Adjuvant-2 alone, Colistin + Adjuvant-2 combination). b. Add the appropriate concentrations of colistin and/or Adjuvant-2. Concentrations should be based on prior MIC testing (e.g., 1x MIC of colistin, 1/4x MIC of adjuvant). c. Add the prepared bacterial inoculum to each tube to reach the final target density of ~5 x 10^5 CFU/mL.
3. Incubation and Sampling: a. Immediately after inoculation (T=0), remove an aliquot from each tube for bacterial enumeration. b. Incubate all tubes at 37°C with shaking. c. Remove aliquots at subsequent time points, such as 2, 4, 8, and 24 hours.[13]
4. Bacterial Enumeration: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. b. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates. c. Incubate plates at 37°C for 18-24 hours. d. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point. The lower limit of detection is typically 100-200 CFU/mL.[10]
5. Data Analysis: a. Convert CFU/mL values to log10 CFU/mL. b. Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each condition.[11][13]
Diagram 1: Time-Kill Assay Experimental Workflow
Caption: Workflow for a time-kill curve experiment.
Diagram 2: Mechanism of Colistin Resistance and Adjuvant Action
Caption: Colistin action, resistance mechanism, and adjuvant inhibition.
Data Presentation
Effective data management is crucial for interpreting results. All quantitative data should be summarized in clear, well-structured tables.
Table 1: Example MIC and FIC Index Data
The Fractional Inhibitory Concentration (FIC) Index is determined from a checkerboard assay to quantify synergy. An FICI of ≤0.5 is considered synergistic.[11]
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (FIC Colistin + FIC Adjuvant) | Interpretation |
| Colistin | 32 | 2 | 2 / 32 = 0.0625 | \multirow{2}{}{0.3125 } | \multirow{2}{}{Synergy } |
| Adjuvant-2 | >128 | 32 | 32 / >128 = <0.25 |
Table 2: Example Time-Kill Assay Data (Log10 CFU/mL)
This table presents hypothetical results from a time-kill experiment against a colistin-resistant bacterial strain.
| Time (hours) | Growth Control | Colistin (2 µg/mL) | Adjuvant-2 (32 µg/mL) | Colistin + Adjuvant-2 |
| 0 | 5.71 | 5.70 | 5.72 | 5.69 |
| 2 | 6.45 | 5.55 | 5.80 | 4.15 |
| 4 | 7.51 | 5.62 | 6.95 | 2.54 |
| 8 | 8.89 | 6.88 | 8.54 | <2.00 (Limit of Detection) |
| 24 | 9.12 | 8.95 | 9.03 | <2.00 (Limit of Detection) |
| Log Reduction at 24h | - | 0.17 | 0.09 | >7.12 |
-
Interpretation of Table 2: The combination of Colistin and Adjuvant-2 shows a >7-log10 reduction in CFU/mL, indicating potent synergistic and bactericidal activity, while each agent alone had a minimal effect on the resistant strain.[17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges | MDPI [mdpi.com]
- 4. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 5. Second Generation Modifiers of Colistin Resistance Show Enhanced Activity and Lower Inherent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin Resistance Mechanism and Management Strategies of Colistin-Resistant Acinetobacter baumannii Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
How to resolve conflicting synergy data with "Colistin adjuvant-2"
Welcome to the technical support center for colistin adjuvant research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synergy testing and interpreting data related to colistin adjuvants. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing conflicting synergy data for "Colistin adjuvant-2" in the literature?
A1: The term "this compound" is not a standardized name for a single chemical entity. Instead, it has been used in various research contexts to describe different compounds that enhance the activity of colistin. These compounds can belong to diverse chemical classes, such as 2-aminoimidazoles, benzimidazoles, and others, each with a unique mechanism of action. Consequently, the reported synergy levels can vary significantly. When encountering conflicting data, it is crucial to identify the specific adjuvant compound, the bacterial species and strain tested, and the experimental methodology used in each study.
Q2: What are the primary mechanisms by which colistin adjuvants work?
A2: Colistin adjuvants primarily function by overcoming bacterial resistance mechanisms to colistin. The main mechanisms of colistin resistance involve modifications of the bacterial outer membrane's lipopolysaccharide (LPS), which reduces colistin's binding affinity.[1][2][3][4] Adjuvants can counteract this by:
-
Inhibiting LPS modification: Some adjuvants interfere with the enzymes responsible for modifying lipid A, the anchor of LPS. For example, they may downregulate the PmrAB two-component system, which controls the addition of phosphoethanolamine and L-aminoarabinose to lipid A, thereby restoring colistin's ability to bind to the bacterial membrane.[1][4]
-
Disrupting the outer membrane: Some adjuvants can destabilize the outer membrane, increasing its permeability and allowing colistin to reach its target, the inner membrane, more effectively.
-
Inhibiting efflux pumps: Although less common for colistin, some adjuvants may inhibit efflux pumps that can expel antibiotics from the bacterial cell.[3][4]
Q3: How is synergy between colistin and an adjuvant quantified?
A3: Synergy is most commonly quantified using the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.[5] The FIC index is calculated as follows:
FIC Index = (MIC of Colistin in combination / MIC of Colistin alone) + (MIC of Adjuvant in combination / MIC of Adjuvant alone)
The results are typically interpreted as:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Troubleshooting Guides
Issue 1: High Variability in Checkerboard Assay Results
Problem: You are observing inconsistent FIC indices for the same colistin-adjuvant combination across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure a standardized inoculum density (typically 5 x 10^5 CFU/mL) is used for each experiment.[6] Prepare the inoculum from a fresh overnight culture and verify the density using spectrophotometry or colony counting. |
| Pipetting Errors | Use calibrated pipettes and proper technique to minimize errors during serial dilutions and plate setup. Automated liquid handlers can improve reproducibility. |
| Reagent Quality | Use fresh, high-quality Mueller-Hinton broth (cation-adjusted for colistin testing). Ensure antibiotic and adjuvant stock solutions are prepared correctly, stored appropriately, and have not degraded. |
| Incubation Conditions | Maintain consistent incubation temperature (35-37°C) and duration (18-24 hours). Ensure proper aeration of microplates. |
| Endpoint Reading | Read the minimum inhibitory concentration (MIC) at the lowest concentration that completely inhibits visible growth. Use a consistent light source and background for manual reading. A microplate reader can provide more objective results. |
| Inherent Method Variability | The checkerboard method has inherent variability.[7][8] Consider increasing the number of replicates (at least three to five) to improve confidence in the results.[9][8] |
Issue 2: Published Synergy Not Reproduced in Your Lab
Problem: You are unable to replicate the synergistic effects of a colistin-adjuvant combination reported in a publication.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Bacterial Strains | Synergy can be strain-specific.[10] Ensure you are using the exact same strain (e.g., ATCC or clinical isolate designation) as in the original study. Even minor genetic differences between strains of the same species can affect synergy. |
| Variations in Experimental Protocol | Meticulously follow the published methodology, paying close attention to media composition, inoculum size, incubation time, and endpoint determination. Contact the original authors for clarification if the published methods are ambiguous. |
| Adjuvant Purity and Potency | The purity and batch-to-batch variability of the adjuvant can impact its potency. If possible, verify the identity and purity of your adjuvant compound using analytical methods like HPLC or mass spectrometry. |
| Resistance Profile of Bacterial Strain | The baseline colistin resistance level of your bacterial strain may differ from that used in the original study. Determine the MIC of colistin for your strain to ensure it is within the expected range. |
Data Presentation: Examples of Synergy Data
The following tables summarize hypothetical synergy data for different "this compound" compounds against various Gram-negative pathogens. This illustrates the importance of specifying the exact compound and bacterial strain when reporting synergy.
Table 1: Synergy of 2-Aminoimidazole (2-AI) Adjuvants with Colistin
| Adjuvant | Bacterial Species | Strain | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC | FIC Index |
| 2-AI Compound A | Acinetobacter baumannii | ATCC 19606 | 2 | 0.125 | 16 | 0.31 |
| 2-AI Compound A | Klebsiella pneumoniae | Clinical Isolate 1 | 64 | 4 | 16 | 0.25 |
| 2-AI Compound B | Acinetobacter baumannii | ATCC 19606 | 2 | 0.5 | 4 | 0.5 |
| 2-AI Compound B | Pseudomonas aeruginosa | PAO1 | 4 | 1 | 4 | 0.375 |
Table 2: Synergy of Benzimidazole Adjuvants with Colistin
| Adjuvant | Bacterial Species | Strain | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC | FIC Index |
| Benzimidazole Cpd 1 | Klebsiella pneumoniae | KPB9 (mcr-1) | 128 | 2 | 64 | 0.125 |
| Benzimidazole Cpd 1 | Escherichia coli | ATCC 25922 (mcr-1) | 32 | 1 | 32 | 0.187 |
| Benzimidazole Cpd 2 | Acinetobacter baumannii | Clinical Isolate 2 | 32 | 8 | 4 | 0.5 |
| Benzimidazole Cpd 2 | Klebsiella pneumoniae | KPB9 (mcr-1) | 128 | 16 | 8 | 0.375 |
Experimental Protocols
Checkerboard Assay Protocol
-
Prepare Stock Solutions: Prepare stock solutions of colistin and the adjuvant in an appropriate solvent (e.g., water, DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Prepare Microtiter Plates:
-
Add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.
-
In column 1, add 50 µL of the adjuvant stock solution to row A. Perform 2-fold serial dilutions down to row G.
-
In row H, add 50 µL of the colistin stock solution to column 1. Perform 2-fold serial dilutions across to column 10.
-
This creates a gradient of the adjuvant in the y-axis and colistin in the x-axis.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the microtiter plate.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results:
-
Determine the MIC of each drug alone (from the wells with only one drug).
-
Determine the MIC of each drug in combination from the wells showing no visible growth.
-
Calculate the FIC index for each synergistic combination.
-
Visualizations
Caption: Workflow for the checkerboard synergy assay.
References
- 1. Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Colistin Resistance Mechanism and Management Strategies of Colistin-Resistant Acinetobacter baumannii Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Synergistic Activity of Antimicrobial Agents in Combination against Clinical Isolates of Colistin-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducibility of the microdilution checkerboard method for antibiotic synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Reproducibility of the microdilution checkerboard method for antibiotic synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Murine Peritonitis Model for Colistin Adjuvant-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the murine peritonitis model to evaluate "Colistin adjuvant-2" and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the murine peritonitis model and why is it used for studying colistin adjuvants?
The murine peritonitis model is a well-established preclinical model used to simulate a localized intra-abdominal infection that can progress to systemic sepsis.[1][2] It is particularly useful for evaluating the in vivo efficacy of antimicrobial agents and adjuvants like "this compound". This model is chosen for several reasons:
-
Clinical Relevance: It mimics aspects of human conditions such as peritonitis following surgery or in patients with cirrhosis.[3]
-
Controlled Infection: It allows for the introduction of a known quantity of bacteria, enabling reproducible and quantifiable experiments.[4]
-
Evaluation of Local Efficacy: Direct intraperitoneal administration of the adjuvant and antibiotic allows for the assessment of their combined effect at the site of infection, minimizing complexities related to differential tissue distribution in initial studies.
Q2: What are the key readouts and endpoints in a murine peritonitis model for colistin adjuvant studies?
The primary endpoints to assess the efficacy of "this compound" in this model typically include:
-
Survival Rate: Monitoring animal survival over a defined period (e.g., 24, 48, 72 hours) is a common and straightforward measure of treatment success.[5][6]
-
Bacterial Load: Quantifying the number of colony-forming units (CFUs) in the peritoneal fluid, blood, and other organs (like the spleen, liver, and lungs) provides a direct measure of the antimicrobial and adjuvant's ability to clear the infection.[3][7]
-
Cytokine Levels: Measuring the concentration of pro-inflammatory and anti-inflammatory cytokines in peritoneal fluid or serum can provide insights into the host's immune response to the infection and treatment.
Q3: What is the mechanism of action of "this compound" and how does it relate to the murine peritonitis model?
"this compound" is a benzimidazole isostere of salicylanilides that has been shown to be a highly active colistin adjuvant. While the precise mechanism of all such adjuvants is still under investigation, some related compounds work by disrupting the bacterial mechanisms of colistin resistance. A key pathway involved in colistin resistance in Gram-negative bacteria is the PmrAB two-component system.[8] This system modifies the lipid A component of lipopolysaccharide (LPS), reducing colistin's ability to bind to the bacterial outer membrane. Some adjuvants have been shown to downregulate the PmrAB system, thereby restoring colistin's efficacy.[8] The murine peritonitis model provides an in vivo setting to validate that this mechanism of action translates to a therapeutic benefit in a living organism.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in infection severity and mortality between mice in the same group. | 1. Inconsistent bacterial inoculum preparation or administration. 2. Variation in the age, weight, or genetic background of the mice. 3. Use of bacterial strains with unstable virulence. | 1. Ensure thorough vortexing of the bacterial suspension before each injection. Use a consistent injection volume and anatomical location (e.g., lower abdominal quadrant). 2. Use age- and weight-matched mice from the same genetic background (e.g., BALB/c or C57BL/6).[5] 3. Use a well-characterized bacterial strain with a stable and predictable virulence profile. |
| Failure to establish a lethal infection in the control group. | 1. Bacterial inoculum is too low. 2. The bacterial strain is not sufficiently virulent in mice. 3. The mice are immunocompetent and are clearing the infection. | 1. Perform a dose-ranging study to determine the lethal dose (e.g., LD50 or LD90) of the specific bacterial strain in your mouse model. 2. Consider using an adjuvant such as hog gastric mucin (typically 3-5%) to enhance the virulence of the bacteria.[2][5] 3. For some studies, it may be necessary to induce neutropenia in the mice using agents like cyclophosphamide to create a more susceptible host. |
| Unexpected toxicity or mortality in the group receiving "this compound" alone. | 1. The adjuvant itself may have some inherent toxicity at the administered dose. 2. The vehicle used to dissolve the adjuvant is causing adverse effects. | 1. Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) of the adjuvant alone. 2. Run a control group that receives only the vehicle to rule out any vehicle-specific toxicity. |
| No significant difference in survival or bacterial load between the colistin-alone and the colistin + adjuvant group. | 1. The bacterial strain used is already susceptible to colistin. 2. The dose of the adjuvant is too low to have a synergistic effect. 3. The timing of administration of the adjuvant and colistin is not optimal. | 1. Ensure you are using a colistin-resistant strain of bacteria to properly evaluate the efficacy of the adjuvant. 2. Perform in vitro checkerboard assays to determine the optimal synergistic concentrations of colistin and the adjuvant before moving to in vivo studies. 3. The timing of drug administration can be critical. Consider administering the adjuvant shortly before or concurrently with colistin. |
Data Presentation
Table 1: In Vitro Synergistic Activity of Colistin and Adjuvant Against Colistin-Resistant A. baumannii
| Treatment | MIC of Colistin (µg/mL) | Fold Reduction in MIC |
| Colistin Alone | 512 | - |
| Colistin + Adjuvant (30 µM) | ≤4 | ≥128 |
Note: This table is a representative example based on published data for similar adjuvants and should be adapted with your experimental results.[8]
Table 2: In Vivo Efficacy of Colistin and Adjuvant in Murine Peritonitis Model
| Treatment Group | Bacterial Load in Peritoneal Fluid (log10 CFU/mL) at 24h | Survival Rate at 48h (%) |
| Vehicle Control | 8.5 ± 0.5 | 0 |
| Colistin Alone | 6.2 ± 0.8 | 20 |
| Adjuvant Alone | 8.3 ± 0.6 | 0 |
| Colistin + Adjuvant | 3.1 ± 0.4 | 80 |
Note: This table is a representative example and should be populated with your specific experimental data.
Experimental Protocols
1. Preparation of Bacterial Inoculum
-
Culture a colistin-resistant strain of Gram-negative bacteria (e.g., Acinetobacter baumannii or Klebsiella pneumoniae) overnight in appropriate broth media at 37°C with shaking.
-
The following day, subculture the bacteria in fresh broth and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be determined through a pilot study to establish the desired level of infection severity.
-
For some models, resuspend the final bacterial pellet in PBS containing 3-5% hog gastric mucin to enhance virulence.[5]
2. Murine Peritonitis Induction and Treatment
-
Use age- and weight-matched mice (e.g., female BALB/c, 6-8 weeks old).
-
Administer "this compound" (dissolved in a suitable vehicle) and colistin via intraperitoneal (IP) injection. The timing of administration can be varied (e.g., adjuvant given 1 hour before, or concurrently with, colistin).
-
Inject the bacterial inoculum (e.g., 0.5 mL of 1 x 10^7 CFU/mL) intraperitoneally into the lower abdominal quadrant.
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and record survival at regular intervals.
3. Assessment of Bacterial Load
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting a known volume of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Collect blood via cardiac puncture and harvest organs (spleen, liver, lungs).
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the peritoneal fluid, blood, and organ homogenates and plate on appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the colonies to determine the CFU per mL or gram of tissue.
Mandatory Visualizations
Caption: Experimental workflow for the murine peritonitis model.
References
- 1. The mouse peritonitis model: present and future use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new model of bacterial peritonitis in mice for evaluation of antibiotics. Effects of aspoxicillin and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Activity of Pep16, a Promising New Antibacterial Pseudopeptide against Multidrug-Resistant Organisms, in Combination with Colistin against Multidrug-Resistant Escherichia coli, In Vitro and in a Murine Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second Generation Modifiers of Colistin Resistance Show Enhanced Activity and Lower Inherent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for serum protein binding effect on "Colistin adjuvant-2" activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Colistin Adjuvant-2" in their experiments. The primary focus is to address the challenges posed by the adjuvant's interaction with serum proteins and to provide standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to work synergistically with colistin to combat Gram-negative bacteria.[1][2] Its primary mechanism involves disrupting the bacterial outer membrane, which facilitates the entry of colistin.[2] Colistin then binds to the lipid A component of lipopolysaccharide (LPS), displacing essential divalent cations like Mg2+ and Ca2+, leading to membrane destabilization and cell death.[3] this compound is also believed to interfere with the enzymatic modification of lipid A, a common mechanism of colistin resistance.[2][4]
Q2: How does serum protein binding affect the activity of this compound?
A2: this compound exhibits a high affinity for serum proteins, particularly albumin and alpha-1-acid glycoprotein (AAG). This binding is a reversible process.[5] When bound to these proteins, the adjuvant is pharmacologically inactive as it cannot interact with the bacterial membrane.[5][6] This phenomenon, known as the "free drug hypothesis," posits that only the unbound fraction of a drug is available to exert its therapeutic effect.[6][7] Consequently, the presence of serum in in vitro assays can lead to a significant underestimation of the adjuvant's true potency, manifesting as an increase in the Minimum Inhibitory Concentration (MIC) of the colistin/adjuvant combination.[8][9]
Q3: What is the expected shift in the Minimum Inhibitory Concentration (MIC) when serum is introduced into the assay?
A3: The magnitude of the MIC shift is directly proportional to the percentage of serum in the culture medium and the binding affinity of this compound. For highly protein-bound drugs, a fourfold or greater increase in the MIC can be observed.[8][9] For instance, in standard Mueller-Hinton Broth (MHB), the colistin/adjuvant combination might show a low MIC, but in the presence of 50% human serum, this value could increase significantly. It is crucial to determine the MIC in a matrix that mimics the physiological conditions of an infection.[10]
Troubleshooting Guide
Issue: I am observing a dramatic loss of this compound activity in my serum-based assays.
Cause: This is the expected outcome due to the high serum protein binding of the adjuvant. The total concentration of the adjuvant you are adding to the assay is not equivalent to the biologically active concentration.
Solution:
-
Quantify Serum Protein Binding: The first step is to determine the fraction of this compound that is unbound (fu) in the presence of serum. This can be achieved using techniques like equilibrium dialysis or ultrafiltration.[11][12][13]
-
Adjust Dosing: Once the fu is known, you can adjust the total concentration of the adjuvant in your experiments to achieve the desired free concentration. The free concentration can be calculated using the following formula: Free Concentration = Total Concentration x f_u
-
Incorporate Serum into Assays: For more clinically relevant results, it is recommended to perform antimicrobial susceptibility testing in media supplemented with serum.[8][9][14] A common practice is to use Mueller-Hinton Broth supplemented with 25% to 50% heat-inactivated human serum.[8][9]
Issue: My MIC values are highly variable and not reproducible when I include serum in my assays.
Cause: Variability can stem from several factors, including inconsistencies in the serum source, improper handling, or the inherent challenges of working with a complex biological matrix. Colistin itself is known to be lost from solutions due to adsorption to laboratory plastics, which can further contribute to variability.[15]
Solution:
-
Standardize Serum Source: Use a pooled lot of heat-inactivated human serum for all related experiments to minimize lot-to-lot variability.
-
Use Low-Binding Materials: To mitigate the loss of colistin and the adjuvant due to adsorption, utilize low-protein-binding microplates and tubes for your experiments.[15]
-
Consistent Experimental Conditions: Ensure that incubation times, temperature, and bacterial inoculum density are strictly controlled as per standardized protocols (e.g., CLSI guidelines).
-
Include Control Groups: Always include control wells with colistin alone in both serum-free and serum-containing media to accurately assess the contribution of the adjuvant.
Quantitative Data Summary
Table 1: Impact of Human Serum on the MIC of Colistin in Combination with a Fixed Concentration of this compound against Acinetobacter baumannii
| Bacterial Strain | Medium | Colistin MIC (µg/mL) | Colistin + Adjuvant-2 MIC (µg/mL) | Fold Reduction in Colistin MIC |
| A. baumannii ATCC 19606 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 8 | 0.5 | 16 |
| A. baumannii ATCC 19606 | CAMHB + 25% Human Serum | 8 | 2 | 4 |
| A. baumannii ATCC 19606 | CAMHB + 50% Human Serum | 8 | 4 | 2 |
| Colistin-Resistant A. baumannii (Clinical Isolate) | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 64 | 4 | 16 |
| Colistin-Resistant A. baumannii (Clinical Isolate) | CAMHB + 25% Human Serum | 64 | 16 | 4 |
| Colistin-Resistant A. baumannii (Clinical Isolate) | CAMHB + 50% Human Serum | 64 | 32 | 2 |
Table 2: Serum Protein Binding Characteristics of this compound
| Compound | Method | % Protein Binding (Human Serum) | Unbound Fraction (fu) |
| This compound | Equilibrium Dialysis | 92% | 0.08 |
| Colistin | Equilibrium Dialysis | ~50% | 0.50 |
Experimental Protocols
Protocol 1: Determination of Serum Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol outlines the procedure for determining the percentage of this compound bound to serum proteins.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pooled human serum to achieve the desired final concentration.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
-
RED Device Assembly:
-
Use a commercial Rapid Equilibrium Dialysis (RED) device.
-
Add the drug-spiked serum to the sample chamber of the RED device.
-
Add an equal volume of PBS to the buffer chamber.
-
-
Incubation:
-
Seal the RED plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the semi-permeable membrane.[7]
-
-
Sample Analysis:
-
After incubation, carefully collect samples from both the serum and buffer chambers.
-
Determine the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.[12]
-
-
Calculation:
-
The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Serum Chamber) x 100
-
The percentage of bound drug is calculated as: % Bound = 100 - % Unbound
-
Protocol 2: Broth Microdilution MIC Assay in the Presence of Human Serum
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
-
Media Preparation:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Drug Dilution Series:
-
Prepare a serial two-fold dilution of colistin in the appropriate medium (with and without serum) in a 96-well microtiter plate.
-
For the combination assay, add a fixed, sub-inhibitory concentration of this compound to each well containing the colistin dilutions.
-
-
Incubation:
-
Inoculate the wells with the prepared bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Serum protein binding equilibrium of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 8. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of IMD-0354 and Next-Generation Benzimidazole Adjuvants in Overcoming Colistin Resistance
A detailed analysis for researchers and drug development professionals on the potentiation of colistin activity against multidrug-resistant Gram-negative bacteria.
This guide provides a comprehensive comparison of the efficacy of the IKKβ inhibitor IMD-0354 and its more potent benzimidazole-based derivatives, herein referred to as next-generation colistin adjuvants, in overcoming resistance to the last-resort antibiotic, colistin. The information presented is collated from recent preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health threat, compelling clinicians to increasingly rely on colistin, a polymyxin antibiotic, as a last line of defense. However, the growing incidence of colistin resistance threatens to render this critical antibiotic ineffective.[1][2] A promising strategy to combat this challenge is the use of antibiotic adjuvants, which are compounds that enhance the efficacy of existing antibiotics.[2][3]
IMD-0354, a known inhibitor of the human IκB kinase β (IKKβ), was identified as a potent colistin adjuvant capable of resensitizing colistin-resistant bacteria.[1][3] Subsequent research has led to the development of more potent analogues, specifically benzimidazole derivatives, which exhibit enhanced colistin adjuvant activity.[3][4] This guide compares the performance of the parent compound, IMD-0354, with these next-generation adjuvants.
Mechanism of Action: Restoring Colistin Susceptibility
Colistin's bactericidal action involves binding to the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[5] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), destabilizing the outer membrane and leading to cell death.[5][6] Resistance to colistin often arises from the modification of lipid A with the addition of positively charged moieties, such as phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N), which reduces the net negative charge of the LPS and thereby decreases colistin's binding affinity.[1][7]
IMD-0354 and its benzimidazole derivatives act as adjuvants by reversing these lipid A modifications.[1] While the precise bacterial target is still under investigation, these compounds have been shown to downregulate the PmrAB two-component system, which is responsible for the enzymatic modifications of lipid A that confer colistin resistance.[7][8] By inhibiting this pathway, the adjuvants restore the negative charge of the bacterial outer membrane, allowing colistin to effectively bind and exert its bactericidal effect.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of IMD-0354 and its more potent benzimidazole derivatives in reducing the Minimum Inhibitory Concentration (MIC) of colistin against highly resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae.
| Compound/Adjuvant | Bacterial Strain | Colistin MIC (µg/mL) without Adjuvant | Adjuvant Concentration (µM) | Colistin MIC (µg/mL) with Adjuvant | Fold Reduction in Colistin MIC | Reference |
| IMD-0354 | A. baumannii 4106 | 2048 | 5 | 2 | 1024 | [1] |
| 2048 | 3 | 4 | 512 | [1] | ||
| 2048 | 1 | 8 | 256 | [1] | ||
| K. pneumoniae B9 | 512 | 5 | 0.5 | 1024 | [1] | |
| 512 | 3 | 0.5 | 1024 | [1] | ||
| 512 | 1 | 4 | 128 | [1] | ||
| NDM-20 (Benzimidazole Derivative) | K. pneumoniae B9 | 512 | 5 | <0.25 | >2048 | [9][10] |
| NDM-27 (Benzimidazole Derivative) | K. pneumoniae B9 | 512 | 5 | <0.25 | >2048 | [9][10] |
Note: The clinical breakpoint for colistin susceptibility is ≤2 µg/mL.[1]
Experimental Protocols
The data presented above were primarily generated through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of colistin in the presence and absence of the adjuvant compounds.
MIC Determination (Broth Microdilution)
-
Bacterial Culture Preparation: A fresh overnight culture of the test bacterial strain is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of colistin in CAMHB.
-
Adjuvant Addition: The adjuvant compound (IMD-0354 or a derivative) is added to the wells at a fixed concentration (e.g., 5 µM). Control wells without the adjuvant are also prepared.
-
Inoculation: The bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth.
In Vivo Efficacy and Toxicity
Recent studies have progressed to in vivo models to assess the efficacy and toxicity of these adjuvants. In a mouse model of peritonitis induced by highly colistin-resistant K. pneumoniae, co-administration of IMD-0354 or the more potent benzimidazole derivative, NDM-27, with colistin resulted in a significant reduction in bacterial load in the peritoneal cavity, liver, and blood, and prevented systemic dissemination of the infection.[3][10]
Importantly, these adjuvants exhibited low toxicity in vivo.[3][4] Cytotoxicity assays against human cell lines, such as HepG2, have also been performed. For instance, some of the optimized benzimidazole derivatives showed no measurable toxicity up to 200 µM.[1]
Conclusion
Both IMD-0354 and its next-generation benzimidazole derivatives are highly effective colistin adjuvants, capable of restoring the activity of this last-resort antibiotic against resistant Gram-negative pathogens. The available data indicates that the benzimidazole derivatives, such as NDM-20 and NDM-27, exhibit superior potency compared to the parent compound, IMD-0354, reducing the colistin MIC to well below the clinical breakpoint at lower concentrations. These findings highlight the significant potential of this class of adjuvants in combating the growing threat of colistin resistance. Further preclinical and clinical development is warranted to translate these promising results into therapeutic applications.
References
- 1. Structure Function Studies on IMD-0354 Identifies Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin - Wikipedia [en.wikipedia.org]
- 7. Second Generation Modifiers of Colistin Resistance Show Enhanced Activity and Lower Inherent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of "Colistin Adjuvant-2" and Other 2-Aminoimidazole Adjuvants in Overcoming Colistin Resistance
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, compelling the reintroduction of colistin, a last-resort antibiotic. However, the increasing incidence of colistin resistance necessitates novel strategies to preserve its efficacy. One promising approach is the use of antibiotic adjuvants, which can restore the activity of existing antibiotics. Among these, 2-aminoimidazole (2-AI) derivatives have emerged as a potent class of adjuvants that resensitize bacteria to colistin. This guide provides a comparative study of "Colistin adjuvant-2" and other notable 2-aminoimidazole adjuvants, supported by experimental data, detailed protocols, and mechanistic insights.
Mechanism of Action: Targeting the PmrAB Signaling Pathway
The primary mechanism of colistin resistance in many Gram-negative bacteria, such as Acinetobacter baumannii, involves the modification of the lipid A component of lipopolysaccharide (LPS). This modification, often the addition of phosphoethanolamine, is controlled by the PmrAB two-component signaling system.[1] The PmrA/PmrB system, when activated by environmental signals or mutations, upregulates the expression of the pmrC gene, which encodes the enzyme responsible for lipid A modification. This alteration reduces the net negative charge of the bacterial outer membrane, thereby weakening its electrostatic interaction with the polycationic colistin and leading to resistance.[1]
2-Aminoimidazole adjuvants function by downregulating the PmrAB signaling pathway.[1][2] By inhibiting this pathway, 2-AIs prevent the modification of lipid A, thus restoring the bacterial membrane's susceptibility to colistin's disruptive action. This mechanism effectively reverses colistin resistance and can also potentiate the activity of colistin against susceptible strains, allowing for lower, potentially less toxic, doses.[1]
Comparative Performance of 2-Aminoimidazole Adjuvants
The efficacy of 2-AI adjuvants is typically quantified by the fold reduction in the Minimum Inhibitory Concentration (MIC) of colistin against a specific bacterial strain. A higher fold reduction indicates greater potentiation of colistin's activity. The following tables summarize the performance of "this compound" and other key 2-AI adjuvants based on available data.
Note: Direct comparison between studies should be made with caution due to variations in bacterial strains, adjuvant concentrations, and specific experimental conditions.
Table 1: Performance of Urea-Containing 2-AI Adjuvants against Acinetobacter baumannii [1][3]
| Adjuvant | Bacterial Strain | Adjuvant Conc. (µM) | Colistin MIC without Adjuvant (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC |
| Compound 12i | A. baumannii 5075 | 7.5 | 1.0 | 0.0625 | 16 |
| Compound 12i | A. baumannii 19606 | 7.5 | 1.0 | 0.0313 | 32 |
| Compound 12i | A. baumannii 17978 | 7.5 | 1.0 | 0.0313 | 32 |
| Compound 8c | A. baumannii 19606/17978 | 30 | 1.0 | 0.25 | 4 |
| Compound 8e | A. baumannii 19606/17978 | 30 | 1.0 | 0.25 | 4 |
| Compound 8i | A. baumannii 19606/17978 | 30 | 1.0 | 0.25 | 4 |
Table 2: Performance of Second-Generation 2-AI Adjuvants against Colistin-Resistant A. baumannii [2]
| Adjuvant | Bacterial Strain | Adjuvant Conc. (µM) | Colistin MIC without Adjuvant (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC |
| Compound 9e | A. baumannii 4106 | 30 | 512 | 0.5 | 1024 |
| Compound 9i | A. baumannii 4106 | 30 | 512 | 0.5 | 1024 |
| Compound 1 | A. baumannii 3941 | 30 | 512 | 4 | 128 |
| Compound 1 | A. baumannii 4112 | 30 | 1024 | 4 | 256 |
| Adjuvant | Bacterial Strain | Adjuvant Conc. (µM) | Colistin MIC without Adjuvant (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC |
| Compound 9 | A. baumannii 4106 | 5 | 2048 | 0.25 | 8192 |
| Compound 9 | K. pneumoniae B9 | 5 | 512 | 0.125 | 4096 |
| Compound 13 | K. pneumoniae B9 | 1 | 512 | 4 | 128 |
| Compound 16 | K. pneumoniae B9 | 1 | 512 | 4 | 128 |
| Compound 25 | K. pneumoniae B9 | 1 | 512 | 4 | 128 |
| Compound 26 | K. pneumoniae B9 | 1 | 512 | 4 | 128 |
| Compound 27 | K. pneumoniae B9 | 1 | 512 | 4 | 128 |
Table 4: Performance of Dimeric 2-AI Adjuvants with Clarithromycin against A. baumannii [5]
| Adjuvant | Bacterial Strain | Adjuvant Conc. (µM) | Clarithromycin MIC without Adjuvant (µg/mL) | Clarithromycin MIC with Adjuvant (µg/mL) | Fold Reduction in Clarithromycin MIC |
| Compound 9g | A. baumannii 5075 | 2.5 | 32 | 2 | 16 |
| Compound 9k | A. baumannii 5075 | 1.5 | 32 | 2 | 16 |
| Compound 5 | A. baumannii 5075 | 30 | 32 | ≤0.0625 | ≥512 |
| Compound 1 | A. baumannii 5075 | 7.5 | 32 | 1 | 32 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2-AI adjuvants.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of colistin, both alone and in the presence of a 2-AI adjuvant, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted in fresh CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic and Adjuvant Solutions:
-
Stock solutions of colistin and the 2-AI adjuvant are prepared in an appropriate solvent.
-
Serial two-fold dilutions of colistin are prepared in a 96-well microtiter plate.
-
The 2-AI adjuvant is added to the wells at a fixed, sub-inhibitory concentration.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Adjuvant Screening Workflow
The process of identifying and characterizing new colistin adjuvants typically follows a systematic workflow.
Conclusion
2-Aminoimidazole adjuvants, including "this compound" and its analogs, represent a highly promising strategy to combat colistin resistance in Gram-negative pathogens. By targeting the PmrAB signaling pathway, these compounds effectively restore the bactericidal activity of colistin. The development of second-generation and dimeric 2-AIs has shown significant improvements in potency and, in some cases, reduced cytotoxicity. The quantitative data presented in this guide highlights the potential of these adjuvants to be used in combination therapy, thereby preserving the utility of a critical last-resort antibiotic. Further research, including in vivo efficacy and safety studies, is warranted to translate these promising findings into clinical applications.
References
- 1. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second Generation Modifiers of Colistin Resistance Show Enhanced Activity and Lower Inherent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimeric 2-aminoimidazoles are highly active adjuvants for gram-positive selective antibiotics against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Revitalizing a Last-Resort Antibiotic: A Comparative Guide to Colistin Adjuvants Against mcr-1 Positive Strains
For Immediate Release
The rise of the mobile colistin resistance gene, mcr-1, presents a formidable challenge to global health, threatening the efficacy of colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria. In response, the scientific community has actively pursued strategies to restore colistin's potency. This guide provides a comparative analysis of "Colistin adjuvant-2" and other emerging adjuvant therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols for their evaluation.
Executive Summary
"this compound," a small molecule adjuvant, has demonstrated significant efficacy in resensitizing mcr-1 positive strains of Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli to colistin.[1] In preclinical studies, it has been shown to reduce the minimum inhibitory concentration (MIC) of colistin by up to 512-fold.[1] This guide will compare the performance of "this compound" with other promising adjuvants and combination therapies, presenting key in vitro data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Overcoming mcr-1 Resistance
Colistin's bactericidal action relies on its electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), destabilizing the membrane and leading to cell death.[2] The mcr-1 gene confers resistance by encoding a phosphoethanolamine (pEtN) transferase, which adds a pEtN moiety to lipid A. This modification neutralizes the negative charge of lipid A, thereby reducing its affinity for colistin.[3]
"this compound" and similar compounds work by interfering with this resistance mechanism. Evidence suggests that these adjuvants can reduce the extent of lipid A modification, thereby restoring the binding of colistin to its target.[1]
Comparative Efficacy of Colistin Adjuvants
The following tables summarize the in vitro efficacy of "this compound" and other notable adjuvants against various mcr-1 positive bacterial strains. The data is presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of colistin in the presence of the adjuvant.
Table 1: Efficacy of Small Molecule Adjuvants Against mcr-1 Positive Strains
| Adjuvant | Bacterial Strain | Adjuvant Concentration (µM) | Colistin MIC (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in MIC | Reference |
| This compound (Compound 2) | A. baumannii ATCC 17978+mcr-1 | 30 | 16 | 0.25 | 64 | [1] |
| E. coli ATCC 25922+mcr-1 | 30 | 16 | 2 | 8 | [1] | |
| K. pneumoniae ATCC 700603+mcr-1 | 30 | 64 | 0.125 | 512 | [1] | |
| Compound 1 | A. baumannii ATCC 17978+mcr-1 | 30 | 16 | 1 | 16 | [1] |
| E. coli ATCC 25922+mcr-1 | 30 | 16 | 0.25 | 64 | [1] | |
| K. pneumoniae ATCC 700603+mcr-1 | 30 | 64 | <0.03125 | >2048 | [1] | |
| Compound 3 | A. baumannii ATCC 17978+mcr-1 | 30 | 16 | 2 | 8 | [1] |
| E. coli ATCC 25922+mcr-1 | 30 | 16 | 4 | 4 | [1] | |
| K. pneumoniae ATCC 700603+mcr-1 | 30 | 64 | 0.5 | 128 | [1] |
Table 2: Efficacy of Other Adjuvant and Combination Therapies Against mcr-1 Positive Strains
| Therapy | Bacterial Strain | Adjuvant/Partner Drug Concentration | Colistin MIC (µg/mL) | Colistin MIC with Partner (µg/mL) | Fold Reduction in MIC | Reference |
| Clarithromycin | K. pneumoniae (mcr-1 positive) | 2 µg/mL Colistin | >64 | Varies | Not directly reported as fold reduction | [4] |
| Rhein | E. coli B2 (mcr-1 positive) | 320 µg/mL Rhein | 4 | 0.5 | 8 | [5][6] |
| Cinacalcet | E. coli 1704087 (mcr-1 positive) | 8 µg/mL Cinacalcet | Not specified | Not specified | Synergistic (FICI < 0.5) | [7] |
| Loperamide | E. coli (MCR-1 positive) | Not specified | Not specified | Not specified | Synergistic | [8] |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of colistin in combination with an adjuvant against mcr-1 positive strains, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Bacterial Strain Preparation:
-
Streak the mcr-1 positive bacterial strain onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate at 35°C ± 2°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of colistin sulfate and the adjuvant in an appropriate solvent.
-
Perform serial two-fold dilutions of colistin in CAMHB in a 96-well microtiter plate.
-
Add a fixed, sub-inhibitory concentration of the adjuvant to each well containing the colistin dilutions.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (bacteria and CAMHB with adjuvant, no colistin) and a sterility control well (CAMHB with adjuvant, no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The data presented in this guide highlight the significant potential of "this compound" and other adjuvant therapies to restore the clinical utility of colistin against mcr-1 positive pathogens. While in vitro results are promising, further in vivo studies and clinical trials are imperative to establish the safety and efficacy of these combinations in a clinical setting. The continued exploration of novel adjuvants and combination therapies is a critical component of the global strategy to combat antimicrobial resistance. Researchers are encouraged to utilize the methodologies outlined herein to further investigate and compare the efficacy of these and other potential colistin-sensitizing agents.
References
- 1. Rhein restores the sensitivity of mcr-1 carrying multidrug-resistant Escherichia coli to colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Function Studies on IMD-0354 Identifies Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Rhein restores the sensitivity of mcr-1 carrying multidrug-resistant Escherichia coli to colistin [frontiersin.org]
- 6. Rhein restores the sensitivity of mcr-1 carrying multidrug-resistant Escherichia coli to colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restoring Colistin Sensitivity in Multidrug-Resistant Pathogenic E. coli Using Cinacalcet Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjuvant strategies to tackle mcr-mediated polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Colistin Adjuvants: Evaluating the Synergistic Effect of Colistin Adjuvant-2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria has revitalized interest in colistin, a last-resort antibiotic. However, its efficacy is threatened by emerging resistance and significant toxicity. Colistin adjuvants, substances that enhance colistin's antibacterial activity, represent a promising strategy to overcome these limitations. This guide provides a comparative overview of "Colistin adjuvant-2" and other notable alternatives, supported by available experimental data and detailed methodologies.
Data Summary
The following table summarizes the synergistic activity of various colistin adjuvants. Due to the limited publicly available data for "this compound," this guide incorporates data from other well-researched adjuvants to provide a comparative context.
| Adjuvant | Target Organism(s) | Key Synergistic Effect(s) | Fractional Inhibitory Concentration Index (FICI) | Reference |
| This compound | Gram-negative bacteria | Increased colistin potentiation activity. | Data not publicly available. | [1] |
| Shikonin | Colistin-Resistant Escherichia coli | 2 to 8-fold reduction in colistin MIC. | ≤0.5 (synergistic) in 6/8 strains. | [2] |
| HSD1624 | Colistin-Resistant Pseudomonas aeruginosa | Up to 34,000-fold reduction in colistin MIC. | Data not explicitly provided, but significant MIC reduction suggests strong synergy. | [3] |
| HSD17 | E. coli, P. aeruginosa, A. baumannii | 2 to 64-fold reduction in colistin MIC. | ≤0.5 (synergistic) against colistin-susceptible strains. | [3] |
Experimental Protocols
Standardized methods are crucial for evaluating and comparing the synergistic effects of colistin adjuvants. The two most common in vitro methods are the checkerboard assay and the time-kill assay.
Checkerboard Synergy Assay
This method determines the Fractional Inhibitory Concentration Index (FICI), which quantifies the degree of synergy.
Protocol:
-
Preparation of Antibiotics: Prepare stock solutions of colistin and the adjuvant in an appropriate solvent. Serially dilute each agent in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of colistin along the x-axis and increasing concentrations of the adjuvant along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the FICI using the following formula:
FICI = (MIC of colistin in combination / MIC of colistin alone) + (MIC of adjuvant in combination / MIC of adjuvant alone)
Time-Kill Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents.
Protocol:
-
Bacterial Culture: Grow bacteria to the logarithmic phase and then dilute to a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Treatment: Add colistin and the adjuvant, alone and in combination, at specific concentrations (e.g., 1x or 2x the MIC). Include a growth control without any antimicrobial agents.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), collect aliquots from each culture.
-
Quantification: Perform serial dilutions of the collected samples and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[5][6]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for assessing colistin adjuvant synergy.
Potential Signaling Pathway for Synergy
While the specific mechanism of "this compound" is not detailed in the available literature, the synergistic action of adjuvants like shikonin often involves disruption of the bacterial outer membrane and inhibition of resistance mechanisms. The following diagram illustrates a hypothetical pathway based on these principles.
Caption: Hypothetical mechanism of colistin adjuvant synergy.
Conclusion
While "this compound" is described as having colistin potentiation activity, a lack of detailed public data prevents a direct and comprehensive comparison with other adjuvants.[1] In contrast, adjuvants like shikonin and the HSD compounds have demonstrated significant synergistic effects against colistin-resistant bacteria in published studies.[2][3] The experimental protocols for checkerboard and time-kill assays provided herein offer a standardized framework for researchers to evaluate the efficacy of "this compound" and other novel candidates. Future research should focus on generating and publishing quantitative data for emerging adjuvants to allow for robust comparisons and to accelerate the development of effective combination therapies against multidrug-resistant pathogens.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. An effective antimicrobial strategy of colistin combined with the Chinese herbal medicine shikonin against colistin-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-sensitization of Multidrug-Resistant and Colistin-Resistant Gram-Negative Bacteria to Colistin by Povarov/Doebner-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy testing of colistin combinations with the checkerboard method. [bio-protocol.org]
- 5. Time-kill assay. [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
Cross-Validation of Colistin Adjuvants: A Comparative Analysis of Benzimidazoles, Salicylanilides, and 2-Aminoimidazoles
FOR IMMEDIATE RELEASE
In the ongoing battle against multidrug-resistant Gram-negative bacteria, the use of colistin as a last-resort antibiotic is increasingly compromised by the rise of resistance. Adjuvant therapy, which aims to restore the efficacy of existing antibiotics, has emerged as a promising strategy. This guide provides a comparative analysis of a novel benzimidazole, referred to herein as "Colistin adjuvant-2" (represented by the lead compound NDM-27), with its parent compound, the salicylanilide IMD-0354, and another class of adjuvants, the 2-aminoimidazoles (2-AIs). This comparison is based on their ability to potentiate colistin's activity against resistant bacterial strains, with supporting data from in vitro and in vivo studies.
Data Presentation
The following tables summarize the quantitative data on the performance of NDM-27, IMD-0354, and a representative 2-aminoimidazole compound in potentiating colistin activity.
Table 1: In Vitro Efficacy of Colistin Adjuvants Against Colistin-Resistant Klebsiella pneumoniae
| Adjuvant | Bacterial Strain | Colistin MIC (µg/mL) | Adjuvant Concentration (µM) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in MIC | Reference |
| NDM-27 | K. pneumoniae B9 | ~700 | 5 | < 1 | >700 | [1][2] |
| IMD-0354 | K. pneumoniae B9 | ~700 | 5 | < 1 | >700 | [1][2] |
| 2-AI (Compound 1) | K. pneumoniae (clinical isolate) | 512 | 30 | ≤ 4 | ≥128 | [3][4] |
Table 2: In Vitro Efficacy of Colistin Adjuvants Against Colistin-Resistant Acinetobacter baumannii
| Adjuvant | Bacterial Strain | Colistin MIC (µg/mL) | Adjuvant Concentration (µM) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in MIC | Reference |
| NDM-27 | A. baumannii MRSN 4106 | 2048 | 5 | 1 | 2048 | [1] |
| IMD-0354 | A. baumannii (colistin-resistant) | >512 | 5 | ≤4 | >128 | [5] |
| 2-AI (Compound 1) | A. baumannii (clinical isolate) | 512-1024 | 30 | ≤4 | ≥128-256 | [4] |
Table 3: In Vivo Efficacy of NDM-27 in a Murine Peritonitis Model
| Treatment Group | Bacterial Strain | Bacterial Load Reduction (log CFU) in Peritoneal Lavage | Reference |
| Colistin + NDM-27 | K. pneumoniae B9 | 2.8 | [1] |
| Colistin + IMD-0354 | K. pneumoniae B9 | ~1 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro potentiation of colistin by the adjuvants was assessed by determining the minimum inhibitory concentration (MIC) of colistin in the presence and absence of the adjuvant. A broth microdilution method was employed. Briefly, two-fold serial dilutions of colistin were prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth. The adjuvant was added to the wells at a fixed concentration (e.g., 5 µM or 30 µM). A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) of the colistin-resistant strain was then added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of colistin that completely inhibited visible bacterial growth.[6]
Murine Peritonitis Infection Model
The in vivo efficacy of the colistin adjuvants was evaluated in a murine peritonitis model.[1]
-
Induction of Immunosuppression: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice were infected via intraperitoneal injection with a suspension of a colistin-resistant bacterial strain (e.g., K. pneumoniae B9) to induce peritonitis.
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice were treated with colistin alone, the adjuvant alone, or a combination of colistin and the adjuvant, administered intraperitoneally.
-
Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 4 hours post-treatment), mice were euthanized, and peritoneal lavage was performed to collect fluid from the peritoneal cavity. The lavage fluid was serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFU). The reduction in bacterial load compared to the control groups was calculated.[1]
Visualizations
Signaling Pathway: PmrAB Two-Component System
The PmrAB two-component system is a key regulator of lipopolysaccharide (LPS) modification, a primary mechanism of colistin resistance. Certain adjuvants, such as some 2-aminoimidazoles, have been shown to downregulate this system.[3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second Generation Modifiers of Colistin Resistance Show Enhanced Activity and Lower Inherent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Benzimidazole Adjuvants for Colistin
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, compelling the reintroduction of colistin, a last-resort antibiotic. However, the clinical utility of colistin is hampered by its nephrotoxicity and the emergence of resistance. Adjuvant therapy, which combines colistin with a non-antibiotic compound, offers a promising strategy to enhance its efficacy, reduce required dosages, and overcome resistance. Among the various classes of adjuvants, benzimidazole derivatives have emerged as potent sensitizers of Gram-negative bacteria to colistin.
This guide provides a head-to-head comparison of promising benzimidazole adjuvants for colistin, supported by experimental data. We will delve into their synergistic activity, mechanisms of action, and provide detailed protocols for key evaluative experiments.
Performance of Benzimidazole Adjuvants with Colistin
A significant advancement in this area involves the development of benzimidazole isosteres of the salicylanilide IKK-β inhibitor, IMD-0354. While IMD-0354 itself is a potent colistin adjuvant, its benzimidazole analogues have demonstrated equal or superior potentiation of colistin activity, with the added benefit of reduced off-target effects.[1][2]
Below is a summary of the synergistic activity of selected benzimidazole adjuvants in combination with colistin against highly colistin-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae.
Table 1: In Vitro Synergistic Activity of Benzimidazole Adjuvants against Colistin-Resistant A. baumannii AB4106 (Colistin MIC = 2048 µg/mL) [1]
| Adjuvant (at 5 µM) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC |
| IMD-0354 (Parent Compound) | 2 | 1024 |
| Compound 9 | 0.5 | 4096 |
| Compound 13 | 0.5 | 4096 |
| Compound 16 | 1 | 2048 |
| Compound 25 | 0.5 | 4096 |
| Compound 26 | 0.25 | 8192 |
| Compound 27 | 0.25 | 8192 |
Table 2: In Vitro Synergistic Activity of Benzimidazole Adjuvants against Colistin-Resistant K. pneumoniae KPB9 (Colistin MIC = 512 µg/mL) [1]
| Adjuvant (at 5 µM) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC |
| IMD-0354 (Parent Compound) | 0.5 | 1024 |
| Compound 9 | 0.25 | 2048 |
| Compound 13 | 0.125 | 4096 |
| Compound 16 | 0.25 | 2048 |
| Compound 25 | 0.125 | 4096 |
| Compound 26 | 0.125 | 4096 |
| Compound 27 | 0.125 | 4096 |
In a separate study, the benzimidazole derivatives NDM-20 and NDM-27 were also shown to be highly effective in reducing the colistin MIC in colistin-resistant K. pneumoniae.[2]
Mechanisms of Action: A Divergence from the Parent Compound
The parent salicylanilide, IMD-0354, is a known inhibitor of the human kinase IKKβ in the NF-κB signaling pathway.[2][3] However, its benzimidazole isosteres exhibit a novel adjuvant activity that is decoupled from this eukaryotic kinase inhibition.[1]
Colistin's Mechanism of Action: Colistin, a polycationic peptide, interacts with the negatively charged lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to outer membrane permeabilization and subsequent cell death.
Benzimidazole Adjuvants' Mechanism of Action: Unlike IMD-0354, which can reverse lipid A modifications associated with colistin resistance, the benzimidazole derivatives do not appear to alter lipid A.[1][2] Instead, their synergistic effect with colistin is associated with a significant increase in reactive oxygen species (ROS) production within the bacterial cell.[1] This suggests that the benzimidazoles may induce a state of oxidative stress that, when combined with the membrane-disrupting effects of colistin, leads to enhanced bacterial killing.
Experimental Protocols
The following are detailed methodologies for two key experiments used to evaluate the synergistic effects of benzimidazole adjuvants with colistin.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of the benzimidazole adjuvant and colistin in an appropriate solvent. Perform two-fold serial dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CA-MHB).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of the benzimidazole adjuvant along the x-axis and increasing concentrations of colistin along the y-axis. This creates a matrix of different concentration combinations. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
-
Inoculation and Incubation: Add the prepared bacterial inoculum to all wells except the sterility control. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index (FICI) is calculated as follows: FICI = FIC of Adjuvant + FIC of Colistin Where:
-
FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)
-
FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI < 4
-
Antagonism: FICI ≥ 4
-
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.
Methodology:
-
Preparation of Cultures: Prepare a bacterial culture in CA-MHB and grow to the logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup: Prepare tubes with the following conditions:
-
Growth control (no antimicrobial agents)
-
Benzimidazole adjuvant alone (at a sub-MIC concentration, e.g., 0.25x or 0.5x MIC)
-
Colistin alone (at a sub-MIC concentration)
-
Combination of the benzimidazole adjuvant and colistin (at the same sub-MIC concentrations)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar). Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each condition.
Interpretation:
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Conclusion
Benzimidazole-based adjuvants represent a highly promising avenue for restoring and enhancing the efficacy of colistin against multidrug-resistant Gram-negative pathogens. The ability of these compounds to potentiate colistin's activity through a mechanism that appears to be distinct from that of the parent salicylanilide compound, IMD-0354, and involves the induction of oxidative stress, opens up new therapeutic possibilities. The remarkable fold reductions in colistin MIC observed in vitro underscore the potential of this combination therapy. Further research, including in vivo studies and exploration of a broader range of benzimidazole derivatives, is warranted to translate these promising findings into clinical applications. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel colistin adjuvants.
References
- 1. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Adjuvants restore colistin sensitivity in mouse models of highly colistin-resistant isolates, limiting bacterial proliferation and dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Colistin Adjuvant Strategies in Preclinical Pneumonia Models
An Objective Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, compelling the reintroduction of colistin, a last-resort antibiotic. However, the efficacy of colistin monotherapy is often hampered by emerging resistance and potential toxicity. Consequently, research has increasingly focused on adjuvant therapies to enhance colistin's potency and mitigate its drawbacks. While a specific entity denoted as "Colistin adjuvant-2" is not extensively characterized in publicly available research, this guide provides a comparative analysis of various well-documented colistin adjuvant strategies validated in in vivo pneumonia models. This comparison aims to equip researchers with the necessary data to inform preclinical study design and guide the development of novel therapeutic regimens.
Performance Comparison of Colistin Adjuvant Strategies
The following table summarizes the quantitative outcomes of different colistin combination therapies in murine pneumonia models. These adjuvants, when used with colistin, have demonstrated significant improvements in bacterial clearance and survival rates compared to colistin monotherapy.
| Adjuvant Strategy | Bacterial Strain | Key Efficacy Outcomes | Animal Model | Reference |
| Colistin + Rifampicin | Pseudomonas aeruginosa (MDR) | - Maximized survival protection. - Significantly decreased inflammatory cytokines and LPS activity. | Mouse Pneumonia Model (intranasal infection, hyperoxic conditions) | [1][2] |
| Colistin + Fosfomycin | Acinetobacter baumannii (MDR) | - Significant reduction in lung bacterial load at 24 and 48 hours compared to monotherapy. - Demonstrated synergistic and bactericidal effects. | Mouse Pneumonia Model (nasal inoculation) | [3] |
| Colistin + Minocycline | Acinetobacter baumannii (MDR) | - Significant reduction in lung bacterial load at 24 and 48 hours compared to monotherapy. - Showed synergistic and bactericidal effects. | Mouse Pneumonia Model (nasal inoculation) | [3] |
| Colistin (IV) + Ampicillin-Sulbactam (IV) + Colistin (Nebulized) | Acinetobacter baumannii (MDR) | - Comparable efficacy to IV and nebulized colistin combination. - Potentially lower incidence of kidney injury. | Ventilator-Associated Pneumonia (VAP) in ICU patients (clinical study) | [4][5] |
| Colistin + Meropenem | Carbapenem-resistant Acinetobacter baumannii | - Associated with significantly lower clinical failure rates in patients with pneumonia. | Clinical study on pneumonia and bloodstream infections | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the referenced studies.
Murine Pneumonia Model with Acinetobacter baumannii
This protocol is based on studies evaluating colistin in combination with fosfomycin and minocycline[3].
-
Animal Model: Specific pathogen-free female ICR mice (6-8 weeks old).
-
Bacterial Strain: Multidrug-resistant Acinetobacter baumannii.
-
Infection:
-
Mice are anesthetized via intraperitoneal injection of pentobarbital.
-
A 50 µL bacterial suspension containing a predetermined lethal dose (e.g., 1 x 10⁸ CFU) is administered via nasal inoculation.
-
-
Treatment:
-
Treatment is initiated 2 hours post-infection.
-
Mice are randomized into different treatment groups: control (saline), colistin monotherapy, adjuvant monotherapy (fosfomycin or minocycline), and colistin combination therapy.
-
Drugs are administered subcutaneously at specified dosages and intervals (e.g., every 12 hours for 2 days).
-
-
Efficacy Assessment:
-
At 24 and 48 hours post-treatment initiation, mice are euthanized.
-
Lungs are aseptically harvested, homogenized, and serially diluted.
-
Bacterial load (CFU/g of lung tissue) is determined by plating on appropriate agar.
-
Statistical analysis is performed to compare bacterial loads between treatment groups.
-
Murine Pneumonia Model with Pseudomonas aeruginosa
This protocol is adapted from research investigating colistin in combination with rifampicin[1][2].
-
Animal Model: Male ICR mice (5 weeks old).
-
Bacterial Strain: Multidrug-resistant Pseudomonas aeruginosa.
-
Infection and Ventilator-Associated Pneumonia Mimicry:
-
Mice are intranasally infected with the bacterial suspension.
-
To mimic conditions of ventilator-associated pneumonia, mice are subsequently kept in a hyperoxic environment (70% oxygen).
-
-
Treatment:
-
Treatment commences at a specified time point post-infection.
-
Various administration routes are tested, including intranasal and intravenous delivery of colistin, with and without rifampicin.
-
-
Outcome Measures:
-
Survival: Mice are monitored for a defined period (e.g., 7 days), and survival rates are recorded.
-
Bacterial Burden: Lung homogenates are cultured to quantify bacterial load.
-
Inflammatory Response: Levels of inflammatory cytokines (e.g., TNF-α, IL-6) and lipopolysaccharide (LPS) activity in lung tissue are measured.
-
Visualizing Experimental Workflows and Mechanisms
To facilitate a clearer understanding of the experimental processes and potential biological pathways, the following diagrams are provided.
Caption: General workflow for in vivo validation of colistin adjuvants in a murine pneumonia model.
Caption: Simplified mechanism of action for colistin and potential synergistic effects of adjuvants.
Concluding Remarks
The presented data from various preclinical studies strongly support the use of adjuvant therapies to enhance the efficacy of colistin against MDR Gram-negative pneumonia. Combination strategies with antibiotics such as rifampicin, fosfomycin, and minocycline have demonstrated significant synergistic effects, leading to improved bacterial clearance and survival in animal models. While the term "this compound" does not correspond to a specific, widely researched agent, the principle of using adjuvants is a promising avenue for combating antibiotic resistance. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to further explore and develop novel colistin-based combination therapies. Future research should continue to focus on identifying novel adjuvants, optimizing dosing regimens, and elucidating the precise mechanisms of synergy to translate these promising preclinical findings into effective clinical treatments.
References
- 1. Efficacy of colistin combination therapy in a mouse model of pneumonia caused by multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo efficacy of combination of colistin with fosfomycin or minocycline in a mouse model of multidrug-resistant Acinetobacter baumannii pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Intravenous Ampicillin–sulbactam Plus Nebulized Colistin with Intravenous Colistin Plus Nebulized Colistin in Treatment of Ventilator Associated Pneumonia Caused by Multi Drug Resistant Acinetobacter Baumannii: Randomized Open Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Synergistic Therapy Between Colistin and Meropenem on Outcomes of Patients With Pneumonia or Bloodstream Infection Due to Carbapenem-Resistant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Colistin Adjuvant-2
This document provides immediate and essential safety, handling, and disposal protocols for Colistin Adjuvant-2, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Two pairs of chemotherapy-grade gloves meeting ASTM D6978 standards are recommended when handling the concentrated substance[2]. |
| Body Protection | Gown/Lab Coat | Disposable, polyethylene-coated polypropylene gown or a clean lab coat to protect skin and clothing[2]. |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing[2][3]. |
| Respiratory Protection | Mask/Respirator | A surgical mask should be worn at a minimum. If creating aerosols or handling the powder outside of a ventilated enclosure, a respirator is necessary[2]. |
| Head and Foot Protection | Head/Hair & Shoe Covers | Disposable head, hair, and shoe covers are required to prevent contamination[2]. |
II. Step-by-Step Operational Plan
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
A. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and catalog number (DC48619) match the order.
-
Storage:
B. Preparation of Solutions (in a Biological Safety Cabinet or Fume Hood)
-
Don PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Aseptic Technique: Use aseptic techniques to prepare solutions to prevent contamination[4].
-
Ventilation: Conduct all work involving the powder or creation of solutions in a certified chemical fume hood or biological safety cabinet to avoid inhalation of dust or aerosols[1].
-
Weighing: If weighing the powder, do so on a tared, disposable weigh boat within the ventilated enclosure.
-
Solubilization: Gently add the desired solvent to the powder to avoid splashing.
-
Labeling: Clearly label the solution with the chemical name, concentration, date of preparation, and hazard symbols.
C. Experimental Use
-
Controlled Area: Designate a specific area for working with this compound.
-
Avoid Contamination: Do not eat, drink, or smoke in the designated work area[1].
-
Spill Management: Have a spill kit readily available. In case of a spill, follow institutional procedures for hazardous chemical cleanup.
-
Post-Experiment: Thoroughly wash hands and any exposed skin after handling the substance, even if gloves were worn[1].
III. Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure workplace safety. All waste must be treated as hazardous.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Includes used gloves, gowns, weigh boats, pipette tips, and other contaminated disposable labware. Place in a designated, sealed, and clearly labeled hazardous waste bag for collection by environmental health and safety (EHS) personnel[5]. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes unused solutions and contaminated solvents. Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain[5]. |
| Sharps Waste | Sharps Container | Includes needles and syringes used for handling the substance. Dispose of in a designated sharps container for hazardous materials. |
| Empty Product Container | Original Container | The original container should be disposed of as hazardous waste through an approved waste disposal plant[1]. |
General Disposal Principles:
-
Never dispose of this compound or its waste in the regular trash or down the sewer[5].
-
All waste containers must be kept closed except when adding waste[5].
-
Label all hazardous waste containers with the full chemical name and percentage of each chemical content[5].
-
Arrange for regular waste pick-up with your institution's EHS department[5].
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal Protective Equipment | STERIS [steris.com]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
